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  • Product: Fmoc-Tyr(3,5-I2)-OH
  • CAS: 103213-31-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis and Purification of Fmoc-Tyr(3,5-I₂)-OH

Introduction Fmoc-Tyr(3,5-I₂)-OH, or N-α-Fmoc-3,5-diiodo-L-tyrosine, is a pivotal building block in modern peptide synthesis and drug discovery. The incorporation of diiodotyrosine into peptide sequences offers a unique...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Fmoc-Tyr(3,5-I₂)-OH, or N-α-Fmoc-3,5-diiodo-L-tyrosine, is a pivotal building block in modern peptide synthesis and drug discovery. The incorporation of diiodotyrosine into peptide sequences offers a unique tool for structural biology, allowing for the introduction of heavy atoms for crystallographic phasing. Furthermore, the altered electronic and steric properties of the iodinated phenol side-chain can significantly modulate the biological activity and receptor-binding affinity of peptides. This guide provides an in-depth, field-proven methodology for the synthesis, purification, and characterization of Fmoc-Tyr(3,5-I₂)-OH, designed for researchers, scientists, and professionals in drug development.

I. The Synthetic Strategy: Electrophilic Iodination of Tyrosine

The core of the synthesis lies in the electrophilic aromatic substitution on the phenol ring of a suitably protected tyrosine derivative. The electron-rich nature of the phenol ring makes it susceptible to attack by an electrophilic iodine species. The reaction proceeds via a classic SEAr mechanism, where the phenolate form of the tyrosine side chain plays a key role.[1]

Choosing the Right Starting Material and Iodinating Agent

The selection of the starting material is critical for a successful synthesis. While one could start with L-tyrosine and perform the iodination followed by Fmoc protection, a more common and controlled approach is to start with an N-terminally protected tyrosine derivative. Fmoc-Tyr-OH is a viable option; however, to minimize side reactions and improve solubility in organic solvents, a side-chain protected derivative such as Fmoc-Tyr(tBu)-OH can be advantageous.[2]

For the iodinating agent, molecular iodine (I₂) is the most common choice. However, I₂ itself is not a potent electrophile. Therefore, an activator or mediator is required to generate a more reactive iodinating species, such as the iodonium ion (I⁺). Silver salts, like silver sulfate (Ag₂SO₄), are effective mediators. The silver ion coordinates with iodine, polarizing the I-I bond and facilitating the electrophilic attack on the aromatic ring.[2]

II. Experimental Protocol: Synthesis of Fmoc-Tyr(3,5-I₂)-OH

This protocol is based on a silver-mediated iodination of Fmoc-Tyr(tBu)-OH, followed by the removal of the tert-butyl protecting group.

Materials and Reagents
Reagent/MaterialGradeSupplier
Fmoc-Tyr(tBu)-OHPeptide Synthesis Gradee.g., Sigma-Aldrich, Novabiochem
Iodine (I₂)ACS Reagent Gradee.g., Sigma-Aldrich, Acros
Silver Sulfate (Ag₂SO₄)ACS Reagent Gradee.g., Sigma-Aldrich, Alfa Aesar
Methanol (MeOH)Anhydrouse.g., Sigma-Aldrich, Fisher Scientific
Dichloromethane (DCM)Anhydrouse.g., Sigma-Aldrich, Fisher Scientific
Trifluoroacetic Acid (TFA)Reagent Gradee.g., Sigma-Aldrich, Oakwood Chemical
Diethyl EtherAnhydrouse.g., Sigma-Aldrich, Fisher Scientific
Silica Gel60 Å, 230-400 meshe.g., Sigma-Aldrich, Sorbent Technologies
Step 1: Di-iodination of Fmoc-Tyr(tBu)-OH
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and protected from light, dissolve Fmoc-Tyr(tBu)-OH (1.0 eq.) in anhydrous methanol.

  • Addition of Reagents: To the stirred solution, add silver sulfate (Ag₂SO₄, 1.2 eq.) followed by iodine (I₂, 1.2 eq.). The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).[2]

  • Reaction Conditions: Stir the reaction mixture at 50 °C for approximately 2 hours.[2] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the suspension through a pad of Celite® to remove the silver salts. Wash the filter cake with methanol.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with an aqueous solution of sodium thiosulfate to quench any remaining iodine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

Step 2: Deprotection of the Tyrosine Side-Chain
  • Cleavage Cocktail: Prepare a cleavage cocktail of 95% Trifluoroacetic Acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

  • Deprotection: Dissolve the crude, dried product from Step 1 in the cleavage cocktail and stir at room temperature for 2-3 hours.[3]

  • Precipitation: After deprotection, precipitate the crude product by adding the TFA solution dropwise to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitate by centrifugation or filtration. Wash the solid with cold diethyl ether to remove residual TFA and scavengers. Dry the crude Fmoc-Tyr(3,5-I₂)-OH under vacuum.

Synthesis_Workflow cluster_synthesis Synthesis Start Fmoc-Tyr(tBu)-OH Reaction Iodination (I₂, Ag₂SO₄, MeOH, 50°C) Start->Reaction 1.0 eq. Workup Work-up & Extraction Reaction->Workup Deprotection Deprotection (95% TFA) Workup->Deprotection Precipitation Precipitation (Cold Diethyl Ether) Deprotection->Precipitation Crude_Product Crude Fmoc-Tyr(3,5-I₂)-OH Precipitation->Crude_Product

Diagram 1: Workflow for the synthesis of Fmoc-Tyr(3,5-I₂)-OH.

III. Purification Strategy: Isolating the Target Compound

The crude product from the synthesis is likely to contain a mixture of the starting material, the mono-iodinated intermediate, and the desired di-iodinated product. Therefore, a robust purification strategy is essential. Flash column chromatography is the preferred method for purification at a laboratory scale.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel in a suitable solvent system, for example, a mixture of hexane and ethyl acetate.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased. For example, a gradient of 10% to 50% ethyl acetate in hexane can be effective. The less polar starting material and mono-iodinated species will elute before the more polar di-iodinated product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield Fmoc-Tyr(3,5-I₂)-OH as a solid.

Purification_Workflow cluster_purification Purification Crude Crude Product Column Silica Gel Column Chromatography Crude->Column Load Fractions Collect & Analyze Fractions (TLC/HPLC) Column->Fractions Elute (Hexane/EtOAc gradient) Pure_Product Pure Fmoc-Tyr(3,5-I₂)-OH Fractions->Pure_Product Combine Pure Fractions & Evaporate

Diagram 2: Purification workflow for Fmoc-Tyr(3,5-I₂)-OH.

IV. Characterization and Quality Control

Rigorous characterization is necessary to confirm the identity and purity of the final product.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful tool for assessing the purity of the final product.

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient of acetonitrile in water, both containing 0.1% TFA.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Expected Purity: ≥98%[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of Fmoc-Tyr(3,5-I₂)-OH.

  • ¹H NMR: The spectrum should be consistent with the structure. Key signals to look for include the aromatic protons of the Fmoc group, the single aromatic proton on the di-iodinated tyrosine ring, and the characteristic protons of the amino acid backbone. A certificate of analysis for a commercial sample confirms that the ¹H NMR spectrum is consistent with the expected structure.[5]

  • ¹³C NMR: This will show the expected number of carbon signals, including the two iodine-bearing carbons in the aromatic ring, which will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Technique: Electrospray Ionization (ESI) is commonly used.

  • Expected Mass: The molecular weight of Fmoc-Tyr(3,5-I₂)-OH is 655.22 g/mol .[6] The mass spectrum should show a prominent ion corresponding to [M+H]⁺ at m/z 656.23.

V. Storage and Handling

Fmoc-Tyr(3,5-I₂)-OH is light-sensitive and should be stored at 2-8°C, protected from light.[6] When stored as a solution, for example in DMSO, it should be kept at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months), and protected from light.[6]

VI. Conclusion

The synthesis and purification of Fmoc-Tyr(3,5-I₂)-OH is a multi-step process that requires careful execution and rigorous quality control. By following the detailed protocols outlined in this guide, researchers and drug development professionals can confidently produce high-purity Fmoc-Tyr(3,5-I₂)-OH for their applications in peptide synthesis and beyond. The strategic use of this unique amino acid derivative will continue to be a valuable tool in advancing our understanding of biological systems and in the development of novel therapeutics.

References

  • Fiveable. (n.d.). Iodinated Tyrosine Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Zhang, X., et al. (2018). New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. RSC Advances, 8(3), 1317-1326. Retrieved from [Link]

  • Steer, A. M., et al. (2018). A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. Tetrahedron Letters, 59(28), 2644-2646. Retrieved from [Link]

  • Fmoc-Tyr(3,5-diI)-OH. (n.d.). Aapptec. Retrieved from [Link]

  • Fmoc-Tyr(3,5-I2)-OH. (n.d.). Ruifu Chemical. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of Diiodotyrosine Derivatives

Introduction 3,5-Diiodotyrosine (DIT), an iodinated derivative of the amino acid L-tyrosine, is a critical intermediate in the biosynthesis of thyroid hormones.[1][2][3] Within the thyroid gland, tyrosine residues on the...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,5-Diiodotyrosine (DIT), an iodinated derivative of the amino acid L-tyrosine, is a critical intermediate in the biosynthesis of thyroid hormones.[1][2][3] Within the thyroid gland, tyrosine residues on the protein thyroglobulin are iodinated to form monoiodotyrosine (MIT) and subsequently DIT.[4][5] The enzymatic coupling of these precursors—two molecules of DIT to form thyroxine (T4) or one molecule of DIT with one of MIT to form triiodothyronine (T3)—is the final step in the synthesis of the hormones that govern metabolism, growth, and development.[4][5][6]

Beyond its fundamental biological role, DIT and its synthetic derivatives are of significant interest to researchers in endocrinology, medicinal chemistry, and drug development.[7][8] The physicochemical properties of these molecules are paramount, as they dictate their solubility, membrane permeability, stability, and interaction with biological targets. Modifying the core DIT structure allows for the fine-tuning of these characteristics to develop research tools, imaging agents, and potential therapeutic compounds for thyroid-related disorders.[7]

This guide provides an in-depth exploration of the core physicochemical characteristics of diiodotyrosine and its derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only a compilation of key data but also the underlying principles and field-proven experimental methodologies required for their accurate determination.

Core Physicochemical Properties of Diiodotyrosine

The unique structure of DIT—an amino acid backbone combined with a bulky, electron-rich diiodophenol side chain—gives rise to its distinct physicochemical profile.

Molecular Structure and Ionizable Groups

Diiodotyrosine possesses three ionizable groups: the α-carboxylic acid group, the α-amino group, and the phenolic hydroxyl group. The ionization state of these groups is pH-dependent and fundamentally influences the molecule's overall charge, solubility, and lipophilicity.

Solubility Profile

DIT exhibits limited solubility in water and is more soluble in organic solvents.[9] The aqueous solubility of L-DIT is reported to be 0.617 mg/mL at 25 °C.[1] Its zwitterionic nature at physiological pH contributes to this behavior. The solubility can be significantly increased in acidic or basic solutions where the molecule carries a net positive or negative charge, respectively. For instance, it is soluble in solutions like 4 M ammonium hydroxide in methanol.[10] The solubility of dihalogenated tyrosine derivatives, including DIT, is known to increase in ethanol-water mixtures up to a certain concentration of ethanol.[11]

Acid-Base Properties (pKa Values)
  • α-Carboxyl Group: ~pKa 2.2

  • α-Amino Group: ~pKa 9.1

  • Phenolic Hydroxyl Group: The presence of two electron-withdrawing iodine atoms significantly increases the acidity (lowers the pKa) of the phenolic hydroxyl group compared to tyrosine (pKa ~10.1). The pKa of the phenolic group in DIT is approximately 6.48.

These values indicate that at physiological pH (~7.4), the carboxyl group will be deprotonated (COO-), the amino group will be protonated (NH3+), and a significant fraction of the phenolic group will be deprotonated (O-), resulting in a net negative charge.

Lipophilicity (LogP/LogD)

Lipophilicity is a key determinant of a molecule's ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) between octanol and water.

  • LogP: Describes the lipophilicity of the neutral species. The computed XLogP3-AA value for DIT is -0.5.[12]

  • LogD: Represents the distribution coefficient at a specific pH, accounting for all ionic species. Given DIT's multiple ionizable groups, its LogD is highly pH-dependent.[13] At physiological pH, where DIT is partially ionized, the LogD value will be lower (indicating less lipophilicity) than its LogP. The lipophilicity of thyroid hormone precursors like DIT is strongly influenced by their protonation state.[13]

Stability

Diiodotyrosine is relatively stable but can undergo degradation, particularly at alkaline pH or upon exposure to oxidizing conditions.[14] Oxidation can lead to the coupling of DIT molecules to form thyroxine, a reaction that occurs enzymatically in the thyroid gland but can also happen non-enzymatically under certain chemical conditions.[14][15] Deiodination, the loss of iodine atoms, can also occur as a minor degradation pathway.[16]

Physicochemical Characterization of Diiodotyrosine Derivatives

Modifying the DIT structure is a common strategy to alter its properties for specific applications. These modifications primarily target the carboxyl, amino, or phenolic hydroxyl groups.

Impact of Structural Modifications
  • Esterification of the Carboxyl Group: Converting the carboxylic acid to an ester (e.g., ethyl ester) neutralizes the negative charge, significantly increasing lipophilicity (higher LogP).[7] This modification can enhance membrane permeability but may reduce aqueous solubility. L-3,5-Diiodotyrosine ethyl ester hydrochloride is a derivative used in thyroid hormone research and as a precursor for radiolabeled compounds.[7]

  • Acylation of the Amino Group: Acetylating the amino group (e.g., N-acetyl-DIT) removes the positive charge, which can also increase lipophilicity. N-acetyl derivatives have been used to study the chemical conversion of DIT into thyroxine.[14]

  • Peptide Coupling: Incorporating DIT into a peptide chain via its amino or carboxyl group fundamentally changes its physicochemical profile. The overall properties of the resulting peptide will depend on the sequence and the nature of the other amino acids.[17] Solubility becomes highly dependent on the overall charge and hydrophobicity of the entire peptide.[17]

  • Modification of the Phenolic Group: Alkylation or other modifications of the hydroxyl group can prevent its ionization, impacting both solubility and biological interactions.

Summary of Physicochemical Data
PropertyL-Diiodotyrosine (DIT)DIT Ethyl Ester (Derivative Example)
Molecular Formula C₉H₉I₂NO₃[6][9]C₁₁H₁₃I₂NO₃
Molecular Weight 432.98 g/mol [1][6]461.03 g/mol
Aqueous Solubility 0.617 mg/mL (at 25°C)[1]Lower than DIT (expected)
Computed LogP -0.5[12]Higher than DIT (expected)
Key Functional Groups Carboxylic acid, Amino, Phenolic HydroxylEster, Amino, Phenolic Hydroxyl
Primary Application Thyroid hormone precursor[1][6]Research tool, radiopharmaceutical precursor[7]

Experimental Methodologies for Characterization

Accurate and reproducible determination of physicochemical properties is essential. As a Senior Application Scientist, I advocate for robust, self-validating protocols.

Workflow for Physicochemical Profiling

The logical flow for characterizing a new DIT derivative involves sequential determination of its fundamental properties.

G cluster_0 Characterization Workflow A Synthesis & Purification of DIT Derivative B pKa Determination (Potentiometric Titration) A->B Ionization Properties C Solubility Assay (Gravimetric/HPLC Method) B->C pH-dependent Solubility D LogP/LogD Measurement (Shake-Flask Method) B->D Select pH for LogD E Data Analysis & Profiling C->E D->E

Caption: Logical workflow for the physicochemical characterization of a novel DIT derivative.

Protocol 1: pKa Determination by Potentiometric Titration

This method determines the dissociation constants by monitoring pH changes during titration with an acid or base.

Causality: The points at which 50% of an ionizable group is titrated (half-equivalence points) correspond to the pKa of that group.[18] The shape of the titration curve reveals the number and approximate pKa values of all ionizable groups.

Methodology:

  • Preparation: Prepare a 1 mM solution of the DIT derivative in deionized water or a solution with constant ionic strength (e.g., 0.15 M KCl).[18] Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[18]

  • Acidification: Acidify the sample solution to ~pH 1.8 with 0.1 M HCl to ensure all groups are fully protonated.[18]

  • Titration: Place the solution in a beaker with a magnetic stirrer and immerse the pH electrode.[18] Add small, precise aliquots (e.g., 0.05 mL) of a standardized 0.1 M NaOH solution.

  • Data Recording: Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.5.[18][19]

  • Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa values are determined from the midpoints of the buffer regions (the flattened portions of the curve).[18] The first derivative of this plot (ΔpH/ΔV vs. V) can be used to accurately identify the equivalence points.

Protocol 2: Solubility Determination (Analytical Gravimetric Method)

This protocol measures the equilibrium solubility of a compound in a specific solvent system.

Causality: This method relies on creating a saturated solution where the dissolved solute is in equilibrium with the excess solid. By measuring the concentration of the solute in the clear supernatant, the solubility limit is determined.

Methodology:

  • Sample Preparation: Add an excess amount of the solid DIT derivative to a known volume of the desired solvent (e.g., 50 mM phosphate buffer, pH 7.4) in a sealed vial.[20][21]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Determine the concentration of the dissolved compound using a validated analytical method, such as:

    • Gravimetric Analysis: Evaporate the solvent from the aliquot and weigh the remaining solid residue.[22]

    • HPLC Analysis: Dilute the aliquot and quantify the concentration against a standard curve. This is preferred for higher accuracy and lower sample consumption.

  • Calculation: Express solubility in units such as mg/mL or mol/L.

Protocol 3: LogP/LogD Determination (Shake-Flask Method)

The shake-flask method is the "gold standard" for experimentally determining partition coefficients.[23][24]

Causality: This technique directly measures the partitioning of a solute between two immiscible liquid phases (n-octanol and water/buffer) after they have reached equilibrium. The ratio of concentrations in the two phases defines the partition coefficient.

Methodology:

  • Solvent Pre-saturation: Vigorously mix equal volumes of n-octanol and the aqueous buffer (e.g., PBS, pH 7.4 for LogD) for 24 hours to ensure mutual saturation.[24][25] Allow the phases to separate completely.

  • Sample Addition: Prepare a stock solution of the DIT derivative in a suitable solvent (e.g., DMSO).[24][25] Add a small volume of this stock to a vial containing known volumes of the pre-saturated n-octanol and buffer. The final concentration should be within the linear range of the analytical method.

  • Equilibration: Tightly cap the vial and shake or tumble it gently for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases. Avoid vigorous shaking that can cause emulsification.[23]

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.[23]

  • Quantification: Carefully sample a precise aliquot from each phase. Determine the concentration of the DIT derivative in each aliquot using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation:

    • P (or D at a specific pH) = [Concentration in Octanol] / [Concentration in Aqueous] [25]

    • LogP (or LogD) = log₁₀(P)

Implications for Drug Development and Research

Understanding and manipulating the physicochemical characteristics of DIT derivatives is crucial for their successful application.

  • Bioavailability and ADME: Lipophilicity (LogD) and solubility are primary drivers of absorption, distribution, metabolism, and excretion (ADME). For orally administered drugs, a delicate balance is required: sufficient aqueous solubility for dissolution and adequate lipophilicity for membrane permeation. The "Rule of Five" suggests a LogP value not greater than 5 is favorable for drug-likeness.[24][25]

  • Target Binding: The ionization state (governed by pKa) of a derivative affects its ability to form ionic bonds or hydrogen bonds with its biological target, such as enzymes or receptors in the thyroid signaling pathway.

  • Formulation Development: Solubility data is essential for developing appropriate formulations, whether for in vitro assays or in vivo administration. Poorly soluble compounds may require excipients, co-solvents, or specialized delivery systems.

  • Rational Design: By applying the principles outlined in this guide, scientists can rationally design novel DIT derivatives. For example, to increase brain penetration for a CNS imaging agent, one might esterify the carboxyl group to increase LogP. Conversely, to create a highly soluble intravenous formulation, introducing a polar or ionizable group might be necessary. The Lipophilic Efficiency (LiPE), which relates potency (pIC50) to LogP, is a valuable metric for optimizing lead compounds.[26]

Conclusion

The physicochemical properties of diiodotyrosine and its derivatives are not mere data points; they are the fundamental determinants of biological function and therapeutic potential. A thorough characterization of solubility, pKa, and lipophilicity, guided by robust experimental protocols, provides the foundational knowledge required for effective research and development. By understanding the causal relationships between chemical structure and these core properties, scientists can rationally design, synthesize, and evaluate novel molecules for studying thyroid physiology and developing next-generation diagnostics and therapeutics.

References

  • Monoiodotyrosine (MIT) and Diiodotyrosine (DIT); Definition and Role in Thyroid Hormone synthesis - YouTube. (2025). YouTube.
  • Dème, D., Fimiani, E., Pommier, J., & Nunez, J. (1975).
  • Diiodotyrosine - Wikipedia. (n.d.). Wikipedia.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.
  • Gliszczyńska, A., & Nowaczyk, M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.
  • LogP/D. (n.d.). Cambridge MedChem Consulting.
  • 3,5-Diiodotyrosine. (n.d.). CymitQuimica.
  • LogP / LogD shake-flask method. (2024). Protocols.io.
  • LogP / LogD shake-flask method v1. (n.d.).
  • Relationship: Thyroid Gland and Iodotyrosine. (n.d.). Caring Sunshine.
  • Virion, A., Deme, D., Pommier, J., & Nunez, J. (1981).
  • pH-titration of amino acids and small peptides, and estimation of isoelectric point (pI). (n.d.). Online Biology Learning.
  • Potentiometric Acid-Base Titr
  • 3',5'-Diiodo-L-tyrosine. (n.d.). PubChem.
  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.).
  • Mucs, D., & Noszál, B. (2013). Species-specific Lipophilicity of Thyroid Hormones and Their Precursors in View of Their Membrane Transport Properties. PubMed.
  • L-3,5-Diiodotyrosine ethyl ester hydrochloride. (n.d.). Chem-Impex.
  • Diiodotyrosine, D-. (n.d.). PubChem.
  • Pitt-Rivers, R. (1948).
  • 3,5-Diiodo- L -tyrosine crystalline 18835-59-1. (n.d.). Sigma-Aldrich.
  • Saldinger, J. L., & Gemmill, C. L. (1951).
  • Yoshimori, A., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.
  • Yoshimori, A., et al. (2021).
  • Solubility of Amino Acids, Sugars, and Proteins. (2025).
  • Diiodotyrosine - MeSH - NCBI. (n.d.).
  • Ingredient: Diiodotyrosine. (n.d.). Caring Sunshine.
  • The oxidation of diiodotyrosine derivatives - PMC. (n.d.).
  • Peptide solubility. (2021). Bachem.
  • The chemical structure of 3,5-diiodotyrosine (DIT). (n.d.).
  • Lipophilic efficiency. (2020). Wikipedia.

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Foundational

An In-depth Technical Guide to the Solubility and Stability of Fmoc-Tyr(3,5-I2)-OH

Abstract Fmoc-L-3,5-diiodotyrosine (Fmoc-Tyr(3,5-I2)-OH) is a critical building block for the synthesis of iodinated peptides, which are invaluable tools in biochemical research, drug development, and diagnostics. The he...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fmoc-L-3,5-diiodotyrosine (Fmoc-Tyr(3,5-I2)-OH) is a critical building block for the synthesis of iodinated peptides, which are invaluable tools in biochemical research, drug development, and diagnostics. The heavy iodine atoms serve as probes for X-ray crystallography, enable radio-labeling for imaging, and can modulate biological activity. However, the successful incorporation of this analog into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) is fundamentally dependent on its solubility and stability in the solvents and conditions used. This guide provides a comprehensive analysis of the solubility profile and stability characteristics of Fmoc-Tyr(3,5-I2)-OH, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals to ensure the integrity and success of their synthetic endeavors.

Introduction: The Significance of Fmoc-Tyr(3,5-I2)-OH

The strategic incorporation of modified amino acids is a cornerstone of modern peptide science. Fmoc-Tyr(3,5-I2)-OH, a derivative of tyrosine, is distinguished by the presence of two iodine atoms on its phenolic ring. These modifications are not merely structural; they impart unique properties that are leveraged in various scientific applications:

  • Structural Biology: The heavy iodine atoms are excellent anomalous scatterers, aiding in the phase determination of X-ray crystallography to elucidate protein and peptide structures.

  • Medical Imaging: Radio-iodinated versions of peptides are used as probes in imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) for diagnostics.[1]

  • Therapeutic Development: Iodination can alter the conformation and binding affinity of peptides to their biological targets, offering a strategy for modulating therapeutic efficacy.[2][3]

Given its molecular weight of 655.22 g/mol and complex structure—combining a bulky, hydrophobic Fmoc group, two large iodine atoms, and polar carboxyl and hydroxyl moieties—the handling of this compound requires a nuanced understanding of its physicochemical properties.[4][5][6] This guide addresses the two most critical aspects for its practical application: solubility and stability.

Solubility Profile: Ensuring a Homogeneous Reaction Environment

Achieving complete dissolution of Fmoc-amino acids is non-negotiable for efficient and high-fidelity peptide synthesis. Incomplete solubility leads to inaccurate concentration measurements, poor coupling efficiency, and ultimately, impure final products.

Theoretical Considerations and Solvent Selection

The structure of Fmoc-Tyr(3,5-I2)-OH presents a classic solubility challenge. The large, nonpolar fluorenyl (from the Fmoc group) and di-iodophenyl moieties dominate the molecule, suggesting poor solubility in water and nonpolar solvents. However, the carboxylic acid and hydroxyl groups provide sites for hydrogen bonding, necessitating polar solvents for effective solvation.

This dichotomy points towards polar aprotic solvents as the most suitable candidates. These solvents possess a high dielectric constant and polarity to solvate the polar groups but lack acidic protons that could interfere with the molecule's functional groups. The most common solvents in SPPS are Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[7]

Quantitative Solubility Data

While comprehensive, multi-solvent solubility data is not always published in peer-reviewed literature, empirical data from supplier technical datasheets and in-house validation provide a strong, practical foundation. The following table summarizes the known solubility profile.

SolventAbbreviationTypeSolubility of Fmoc-Tyr(3,5-I2)-OHRemarks
Dimethyl sulfoxide DMSOPolar AproticVery High (>100 mg/mL) [4][5]Excellent solvent for stock solutions. Ultrasonic agitation may be needed.[5] Use of fresh, anhydrous DMSO is critical as it is hygroscopic, and absorbed water can impact solubility.[4]
Dimethylformamide DMFPolar AproticHigh The most common solvent for coupling reactions in SPPS. While specific data for this derivative is not listed, Fmoc-amino acids are generally highly soluble in DMF.[7]
N-Methyl-2-pyrrolidone NMPPolar AproticHigh An effective alternative to DMF, known for its strong solvating properties.[7]
Dichloromethane DCMNonpolarLow / Sparingly Soluble Generally not a suitable solvent for dissolving Fmoc-amino acids for coupling, though used in other SPPS steps like resin washing.[7]
Acetonitrile ACNPolar AproticLow / Sparingly Soluble Not typically used for dissolving Fmoc-amino acids for stock solutions.
Water / Aqueous Buffers H₂OPolar ProticInsoluble The large hydrophobic moieties prevent dissolution in aqueous media.
Ethanol / Methanol EtOH / MeOHPolar ProticLow / Sparingly Soluble Similar to other Fmoc-amino acids, solubility is limited in simple alcohols.

Expert Insight: For practical purposes in SPPS, DMF and NMP are the solvents of choice for preparing coupling solutions. For long-term storage of the compound in a dissolved state, DMSO is superior, though careful handling to avoid moisture is paramount.[4][5]

Protocol: Determination of Approximate Solubility

This protocol provides a reliable method for estimating the solubility of Fmoc-Tyr(3,5-I2)-OH in a new or uncharacterized solvent system.

  • Preparation: Accurately weigh 10 mg of Fmoc-Tyr(3,5-I2)-OH into a clean, dry glass vial.

  • Initial Solvent Addition: Add 100 µL of the test solvent to the vial. This creates an initial concentration of 100 mg/mL.

  • Dissolution Attempt: Vigorously vortex the vial for 1 minute. If the solid is not fully dissolved, use an ultrasonic bath for 5 minutes.

  • Visual Inspection: Carefully inspect the solution against a dark background for any undissolved particulates.

  • Incremental Addition: If the solid is not fully dissolved, add another 100 µL of solvent (total volume 200 µL, concentration 50 mg/mL) and repeat step 3.

  • Titration: Continue adding solvent in known increments (e.g., 200 µL) until complete dissolution is achieved.

  • Calculation: The approximate solubility is the final mass of the compound divided by the total volume of solvent required for complete dissolution.

Stability Analysis: Preserving Molecular Integrity

The stability of Fmoc-Tyr(3,5-I2)-OH is as crucial as its solubility. Degradation can lead to the incorporation of incorrect species into the peptide chain, causing significant purification challenges and compromising the final product's identity and function.

Potential Degradation Pathways

Several potential degradation pathways must be considered:

  • Photodegradation (Deiodination): Aromatic iodides are susceptible to photolytic cleavage of the carbon-iodine bond, particularly when exposed to UV light. This results in the formation of Fmoc-Tyr(3-I)-OH or Fmoc-Tyr-OH, introducing significant impurities. This is the most critical stability concern for this compound.[6]

  • Fmoc Cleavage: The Fmoc protecting group is designed to be labile to basic conditions (e.g., piperidine in SPPS).[8] Exposure of stock solutions to basic contaminants (e.g., from degraded DMF which can release dimethylamine) can cause premature deprotection.[7]

  • General Oxidative Degradation: Like all tyrosine derivatives, the phenolic ring can be susceptible to oxidation, although this is a lesser concern under typical SPPS conditions compared to photodegradation.[9]

Factors Influencing Stability
  • Light: Direct exposure to light, especially in the UV spectrum, is the primary catalyst for degradation. All handling, storage, and preparation of solutions should be performed with protection from light. [4][5][6] Use amber vials or wrap containers in aluminum foil.

  • Temperature: For long-term storage, the solid compound should be kept at 2-8°C or colder (-20°C is common practice).[6][10][11] Solutions are significantly less stable and should be stored at -20°C or -80°C for extended periods.[4][5] Freeze-thaw cycles should be minimized by aliquoting stock solutions.[4]

  • Solvent Quality: Use high-purity, fresh solvents. Older bottles of DMF can accumulate basic impurities that compromise Fmoc group stability.[7]

Protocol: HPLC-Based Stability Assessment

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the integrity of Fmoc-Tyr(3,5-I2)-OH over time under various conditions.

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of Fmoc-Tyr(3,5-I2)-OH in the test solvent (e.g., DMF or DMSO) in an amber vial.

  • Aliquot and Stress Conditions:

    • Control: Aliquot 1 mL into an amber vial, purge with argon or nitrogen, seal tightly, and store at -20°C.

    • Light Exposure: Aliquot 1 mL into a clear glass vial and place it under a broad-spectrum laboratory light source (as specified in ICH Q1B guidelines).[12]

    • Thermal Stress: Aliquot 1 mL into an amber vial and store it at room temperature (e.g., 25°C).

  • Time-Point Analysis (T=0): Immediately after preparation, dilute a sample from the stock solution to ~0.5 mg/mL and inject it into a reverse-phase HPLC system. Record the peak area of the main compound. This is your baseline.

  • Subsequent Analysis: At defined time points (e.g., 1, 4, 8, 24, 48 hours), take a sample from each stress condition vial, dilute appropriately, and analyze by HPLC under the same conditions.

  • Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the T=0 sample. Plot the percentage of intact compound versus time for each condition. The appearance of new peaks, particularly at earlier retention times (indicative of less hydrophobic, deiodinated species), should be noted.

Visualization of Stability Testing Workflow

The following diagram illustrates the logical flow of the HPLC-based stability assessment protocol.

Stability_Workflow cluster_prep 1. Sample Preparation cluster_stress 2. Application of Stress Conditions cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare 10 mg/mL Stock Solution (Amber Vial, Test Solvent) control Control (-20°C, Dark) prep_stock->control Aliquot light Photostability (Clear Vial, Light Source) prep_stock->light Aliquot thermal Thermal Stress (RT, Dark) prep_stock->thermal Aliquot timepoint Sample at Time Points (T=0, 1, 4, 8, 24h...) control->timepoint light->timepoint thermal->timepoint hplc RP-HPLC Analysis quant Quantify Peak Area (% Remaining Parent Compound) hplc->quant plot Plot Degradation Curve (% vs. Time) quant->plot timepoint->hplc

Caption: Workflow for assessing the stability of Fmoc-Tyr(3,5-I2)-OH.

Best Practices for Handling and Storage

Synthesizing the data on solubility and stability, the following best practices are essential for maintaining the integrity and utility of Fmoc-Tyr(3,5-I2)-OH.

  • Solid Storage: Store the lyophilized powder tightly sealed at 2-8°C for short-term use and at -20°C for long-term storage.[6][10][11] Always allow the container to warm to room temperature in a desiccator before opening to prevent moisture condensation.[10][13]

  • Solution Preparation: Always use high-purity, anhydrous grade solvents (e.g., DMF, NMP, DMSO). Prepare solutions immediately before use whenever possible.

  • Light Protection: From the moment the vial is opened, protect the compound and its solutions from light by using amber vials, wrapping containers in foil, and minimizing exposure to ambient light.[4][5][6]

  • Solution Storage: If solutions must be stored, aliquot them to minimize freeze-thaw cycles, purge the headspace with an inert gas like argon or nitrogen, and store at -20°C for up to one month or -80°C for up to six months.[4][5]

Conclusion

Fmoc-Tyr(3,5-I2)-OH is a powerful but sensitive building block. Its successful application hinges on a disciplined approach to its handling, grounded in a thorough understanding of its physicochemical properties. The compound exhibits excellent solubility in common SPPS solvents like DMF, NMP, and DMSO, facilitating its use in automated and manual synthesis. However, its primary liability is its sensitivity to light, which can lead to rapid deiodination. By adhering to the stringent light-protection protocols, proper storage conditions, and solvent quality control outlined in this guide, researchers can confidently utilize Fmoc-Tyr(3,5-I2)-OH to its full potential, ensuring the synthesis of high-purity, well-defined iodinated peptides for advanced scientific discovery.

References

  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]

  • MacPherson, D. S., McPhee, S. A., Zeglis, B. M., & Ulijn, R. V. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering, 8(2), 700-711. Retrieved January 15, 2026, from [Link]

  • Biosynthesis and Degradation of Thyroid Hormones. (n.d.). ProteinLounge. Retrieved January 15, 2026, from [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. (2022). VIVO. Retrieved January 15, 2026, from [Link]

  • Kumar, A., Sharma, A., de la Torre, B. G., & Albericio, F. (2018). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. ResearchGate. Retrieved January 15, 2026, from [Link]

  • How stable are Fmoc amino acids at room temp? (2021). Reddit. Retrieved January 15, 2026, from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). CEM Corporation. Retrieved January 15, 2026, from [Link]

  • Proper Storage and Handling Guidelines for Peptides. (2024). Yanfen Biotech. Retrieved January 15, 2026, from [Link]

  • Tyrosine Modifications in Aging. (2012). Antioxidants & Redox Signaling. Retrieved January 15, 2026, from [Link]

  • Diiodotyrosine. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • Fmoc-L-Tyr(Et)-OH [119894-20-1]. (n.d.). AAPPTEC. Retrieved January 15, 2026, from [Link]

  • Fmoc-Tyr(3,5-diI)-OH [103213-31-6]. (n.d.). Aapptec Peptides. Retrieved January 15, 2026, from [Link]

  • Fmoc-Tyr(3,5-I2)-OH. (n.d.). MySkinRecipes. Retrieved January 15, 2026, from [Link]

  • Fmoc-Tyr(3,5-I2)-OH, 98%. (n.d.). Carbolution. Retrieved January 15, 2026, from [Link]

  • Iodotyrosines Are Biomarkers for Preclinical Stages of Iodine-Deficient Hypothyroidism in Dehal1-Knockout Mice. (2020). Thyroid. Retrieved January 15, 2026, from [Link]

  • Iodotyrosine deiodinase. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH Harmonised Tripartite Guideline. Retrieved January 15, 2026, from [Link]

  • The degradation pathway of tyrosine. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

  • Covelli, I., Van Zyl, A., & Edelhoch, H. (1971). Spectrophotometric determination of monoiodotyrosine, diiodotyrosine, and thyroxine in iodoproteins. Analytical Biochemistry, 42(1), 82-90. Retrieved January 15, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Fmoc Deprotection Strategies for Peptides Containing Diiodotyrosine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Challenge of Incorporating Diiodotyrosine into Peptides The incorporation of 3,5-diiodo-L-tyrosine into peptide sequences offers a valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Incorporating Diiodotyrosine into Peptides

The incorporation of 3,5-diiodo-L-tyrosine into peptide sequences offers a valuable tool for researchers in various fields, including the development of radiolabeled compounds for imaging and therapeutic applications.[1] The presence of two iodine atoms on the aromatic ring provides a site for radiolabeling and can modulate the biological activity of the peptide.[2] However, the unique chemical nature of diiodotyrosine presents specific challenges during solid-phase peptide synthesis (SPPS), particularly during the crucial Nα-Fmoc deprotection step.

The standard method for Fmoc removal involves treatment with a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This basic treatment, while generally effective, can lead to undesirable side reactions with sensitive amino acid residues. In the case of diiodotyrosine, the primary concern is the potential for base-catalyzed deiodination, which would result in the formation of monoiodotyrosine or tyrosine-containing impurities, compromising the purity and intended function of the final peptide. The electron-withdrawing nature of the iodine atoms can increase the acidity of the aromatic protons, potentially making the diiodotyrosine residue susceptible to nucleophilic attack or other base-mediated degradation pathways.

This application note provides a comprehensive guide to effective Fmoc deprotection strategies for peptides containing diiodotyrosine. We will explore the underlying mechanisms of potential side reactions, compare standard and alternative deprotection protocols, and provide detailed, field-proven methodologies to ensure the synthesis of high-purity diiodotyrosine-containing peptides.

Understanding the Mechanism: Fmoc Deprotection and Potential Side Reactions

The removal of the Fmoc protecting group is a base-catalyzed β-elimination reaction. A secondary amine, typically piperidine, abstracts the acidic proton at the C9 position of the fluorene ring. This leads to the formation of a dibenzofulvene (DBF) intermediate and the free N-terminal amine of the peptide. The excess piperidine in the reaction mixture then acts as a scavenger, trapping the reactive DBF to form a stable adduct.[4]

Diagram: Mechanism of Fmoc Deprotection by Piperidine

Fmoc_Deprotection Fmoc_Peptide Fmoc-NH-Peptide Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate + Piperidine (Proton Abstraction) Free_Amine H₂N-Peptide Intermediate->Free_Amine β-elimination DBF Dibenzofulvene (DBF) Intermediate->DBF DBF_Adduct DBF-Piperidine Adduct DBF->DBF_Adduct + Piperidine (Scavenging) Piperidine Piperidine

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

While this process is generally efficient, the basic conditions can promote side reactions with certain amino acid residues. For diiodotyrosine, the principal concern is the stability of the carbon-iodine bonds. Although direct evidence for piperidine-induced deiodination during SPPS is not extensively documented in readily available literature, the chemical principles governing the stability of aryl halides suggest a potential risk. The electron-rich nature of the phenol group, even when protected, combined with the presence of two electron-withdrawing iodine atoms, could render the aromatic ring susceptible to nucleophilic attack or other base-mediated degradation pathways, potentially leading to loss of one or both iodine atoms.

Comparative Analysis of Fmoc Deprotection Strategies

To mitigate the potential for deiodination and other side reactions, several alternative Fmoc deprotection strategies can be employed. The choice of reagent and protocol should be guided by the specific peptide sequence and the sensitivity of the incorporated diiodotyrosine.

Deprotection Reagent/CocktailConcentrationAdvantagesDisadvantagesKey Considerations
Piperidine 20% in DMFStandard, well-established, effective for most sequences.Potential for deiodination of diiodotyrosine and other base-mediated side reactions (e.g., aspartimide formation).[5]Monitor for impurities by mass spectrometry. Consider shorter reaction times.
Piperazine/DBU 5% Piperazine, 2% DBU in DMF/NMPVery fast and efficient deprotection.[1][2][6] May reduce side reactions due to shorter exposure to basic conditions.DBU is a strong, non-nucleophilic base and requires a scavenger like piperazine to trap DBF.[7] May still promote some side reactions.Ideal for difficult or aggregation-prone sequences. Requires careful optimization of reaction times.
4-Methylpiperidine (4-MP) 20% in DMFFunctionally similar to piperidine but may have different regulatory and handling requirements.Similar potential for side reactions as piperidine.A direct replacement for piperidine in standard protocols.
Morpholine 50% in DMFMilder base, sometimes used for sensitive peptides like glycopeptides to minimize side reactions.[8][9]Slower deprotection times compared to piperidine.May be a good option for particularly sensitive sequences, but requires longer reaction times which could potentially increase exposure to basic conditions.
Diethylamine (DEA) 10-60% in DMF/DMAInexpensive alternative.Significantly longer reaction times required.[9][10]Generally not recommended unless other options are unavailable due to very slow kinetics.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with Piperidine

This protocol is the conventional method for Fmoc removal and serves as a baseline for comparison.

Materials:

  • Fmoc-peptide-resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, reagent grade

  • Deprotection solution: 20% (v/v) piperidine in DMF

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF for 30-60 minutes in a suitable reaction vessel.

  • Initial Deprotection: Drain the DMF. Add the 20% piperidine/DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitation: Agitate the mixture for 3-5 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of the 20% piperidine/DMF solution.

  • Agitation: Agitate the mixture for 15-20 minutes at room temperature.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the DBF-piperidine adduct.

  • Monitoring: Perform a Kaiser test to confirm the complete removal of the Fmoc group (a positive test for free primary amines).

Diagram: Standard Fmoc Deprotection Workflow

Standard_Workflow Start Fmoc-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Treat with 20% Piperidine/DMF (3-5 min) Swell->Deprotect1 Drain1 Drain Deprotect1->Drain1 Deprotect2 Treat with 20% Piperidine/DMF (15-20 min) Drain1->Deprotect2 Drain2 Drain Deprotect2->Drain2 Wash Wash with DMF (5-7x) Drain2->Wash Kaiser Kaiser Test Wash->Kaiser End Deprotected Peptide-Resin Kaiser->End

Caption: Step-by-step workflow for standard Fmoc deprotection.

Protocol 2: Optimized Mild Fmoc Deprotection using Piperazine/DBU

This protocol utilizes a faster and potentially milder deprotection cocktail, which may be advantageous for peptides containing diiodotyrosine by minimizing the total exposure time to basic conditions.

Materials:

  • Fmoc-peptide-resin

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), peptide synthesis grade

  • Piperazine

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Deprotection solution: 5% (w/v) piperazine and 2% (v/v) DBU in DMF or NMP

Procedure:

  • Resin Swelling: Swell the Fmoc-peptide-resin in DMF or NMP for 30-60 minutes.

  • Deprotection: Drain the solvent. Add the piperazine/DBU deprotection solution to the resin.

  • Agitation: Agitate the mixture at room temperature for 1-3 minutes.

  • Drain: Drain the deprotection solution.

  • Second Deprotection (Optional but Recommended): Add a fresh portion of the deprotection solution and agitate for another 1-3 minutes.

  • Drain: Drain the deprotection solution.

  • Washing: Wash the resin thoroughly with DMF or NMP (5-7 times) to remove all traces of the deprotection reagents.

  • Monitoring: Perform a Kaiser test to confirm complete deprotection.

Troubleshooting and Key Considerations

  • Monitoring for Deiodination: It is crucial to analyze the crude peptide by mass spectrometry after cleavage from the resin to check for any masses corresponding to the loss of one or two iodine atoms.

  • Scavengers: While scavengers are typically added during the final cleavage from the resin to protect acid-labile side chains, their use during Fmoc deprotection is not standard. However, for particularly sensitive sequences, the inclusion of a mild thiol-based scavenger in the deprotection cocktail could be explored, though this would require careful optimization to avoid other side reactions.

  • Sequence Dependence: The susceptibility of diiodotyrosine to deiodination may be sequence-dependent. Neighboring amino acid residues can influence the local chemical environment and the stability of the diiodotyrosine side chain.

  • Aggregation: For sequences prone to aggregation, the faster deprotection times offered by the piperazine/DBU method can be particularly beneficial in preventing incomplete deprotection.[6]

Conclusion

The successful incorporation of diiodotyrosine into peptides using Fmoc-SPPS requires careful consideration of the deprotection strategy. While the standard 20% piperidine in DMF protocol may be sufficient for some sequences, the potential for base-catalyzed deiodination necessitates a cautious approach. The use of milder and faster deprotection reagents, such as a combination of piperazine and DBU, offers a promising alternative to minimize side reactions and ensure the synthesis of high-purity diiodotyrosine-containing peptides. As with any peptide synthesis, careful monitoring of each step and thorough analysis of the final product are essential for success.

References

  • Ralhan, K., KrishnaKumar, V. G., & Gupta, S. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances, 5(126), 104417-104425. [Link]

  • Fmoc-3,5-diiodo-L-tyrosine | 103213-31-6 - J&K Scientific. (n.d.). Retrieved from [Link]

  • Ralhan, K., et al. (2015). Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. ResearchGate. [Link]

  • Benoiton, N. L. (2005). Chemistry of Peptide Synthesis. CRC Press.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-124). Academic Press.
  • Technical Support Information Bulletin 1173 - Fmoc Removal with DBU - Aapptec Peptides. (n.d.). Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. ResearchGate. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 14(1), 213-231. [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. Springer Nature Experiments. [Link]

  • Martelli, G., et al. (2021). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 23(19), 8096-8107. [Link]

  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Semantic Scholar. [Link]

  • Chen, C. C., et al. (2014). A mild removal of Fmoc group using sodium azide. ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2016). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. [Link]

  • Hou, D. R., et al. (2014). Hydrodehalogenation of alkyl iodides with base-mediated hydrogenation and catalytic transfer hydrogenation: application to the asymmetric synthesis of N-protected α-methylamines. PubMed. [Link]

  • Humphrey, J. M., & Chamberlin, A. R. (1997). Chemical Synthesis of Natural Products.
  • Kumar, S., & Brik, A. (2016). Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PubMed Central. [Link]

  • Wilson, D. J., et al. (2019). Late stage iodination of biologically active agents using a one-pot process from aryl amines. Organic & Biomolecular Chemistry, 17(3), 537-542. [Link]

  • Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. (2022, January 7). Retrieved from [Link]

  • Deprotection of Tyrosine in Solid-Phase Peptide Synthesis - PubMed. (1973, February 9). Retrieved from [Link]

  • Spontaneous aryl iodide deiodination upon heating : r/Chempros - Reddit. (2022, January 11). Retrieved from [Link]

  • Stabilized Arylzinc Iodides in Negishi Acylative Cross-Coupling: A Modular Synthesis of Chalcones - MDPI. (2020, April 24). Retrieved from [Link]

  • Mechanistic Study on Aryl Exchange Reaction of Diaryl-λ3-iodane with Aryl Iodide. ResearchGate. [Link]

Sources

Application

Topic: Strategic Cleavage and Deprotection of Peptides Containing Iodinated Tyrosine Residues

An Application Guide by a Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Foreword: The incorporation of iodinated tyrosine residues into peptide sequences is a critica...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by a Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Foreword: The incorporation of iodinated tyrosine residues into peptide sequences is a critical strategy for enhancing biological activity, enabling radio-imaging applications, and facilitating structural studies.[1][2][3] However, the very presence of this functional group introduces a significant challenge during the final and most aggressive step of solid-phase peptide synthesis (SPPS): the acidolytic cleavage and deprotection. The carbon-iodine bond on the electron-rich phenolic ring is highly susceptible to cleavage under the harsh acidic conditions required to liberate the peptide from its solid support.[1]

This guide provides a detailed examination of the underlying chemical principles and offers robust, field-tested protocols to preserve the integrity of iodinated tyrosine residues, ensuring the successful synthesis of your target peptide. We will move beyond simple step-by-step instructions to explain the causality behind each procedural choice, empowering you to troubleshoot and optimize for your specific peptide sequence.

The Core Challenge: Understanding Deiodination

The primary side reaction of concern is deiodination , the loss of the iodine atom from the tyrosine side chain. This occurs during the final cleavage step, which is typically performed with a high concentration of trifluoroacetic acid (TFA).[1]

The mechanism is driven by two factors:

  • Harsh Acidic Environment: The strong acid (TFA) protonates the aromatic ring, making it more susceptible to electrophilic attack.

  • Reactive Carbocations: Acid-labile side-chain protecting groups, such as tert-butyl (tBu) from Tyr, Ser, Thr, or Asp/Glu, and trityl (Trt) from Cys, His, or Asn/Gln, are released as highly reactive carbocations (e.g., tBu⁺, Trt⁺).[4][5]

These carbocations are potent electrophiles that can attack the electron-rich iodotyrosine ring, displacing the iodine atom and resulting in an unmodified tyrosine residue. This leads to a heterogeneous product that is difficult to purify and may have compromised biological function.

The Scavenger Solution

The key to preventing deiodination is to intercept and neutralize these reactive carbocations before they can react with the peptide. This is achieved by formulating a "cleavage cocktail" containing TFA and a carefully selected mixture of scavengers .[5][6][7]

cluster_problem Problem: Deiodination cluster_solution Solution: Scavenging Carbocation tBu⁺ Cation IodoTyr Peptide-IodoTyr Carbocation->IodoTyr Electrophilic Attack Deiodinated Peptide-Tyr + I⁺ IodoTyr->Deiodinated Carbocation_S tBu⁺ Cation Scavenger Scavenger (e.g., TIS, Phenol) Carbocation_S->Scavenger Trapped Trapped Neutralized Species Scavenger->Trapped IodoTyr_S Intact Peptide-IodoTyr

Diagram 1. Mechanism of deiodination and the protective role of scavengers.

Architecting the Optimal Cleavage Cocktail

The selection of scavengers is not arbitrary; it is dictated by the specific amino acids present in your peptide sequence. For peptides containing iodinated tyrosine, a multi-component scavenger system is essential.

Table 1: Key Scavengers and Their Roles
ScavengerChemicalPrimary Function & RationaleRecommended % (v/v)
Triisopropylsilane (TIS) (i-Pr)₃SiHA potent reducing scavenger that effectively quenches trityl (Trt) cations via hydride transfer.[8][9] It is highly effective and a non-malodorous alternative to thiols.[4] Crucial for preventing deiodination. 2 - 5%
Water H₂OActs as a scavenger for tert-butyl (tBu) cations.[7] Essential when tBu-protected residues (Tyr, Ser, Thr, Asp, Glu) are present.2.5 - 5%
Phenol C₆H₅OHA classic scavenger that protects tyrosine and tryptophan residues from alkylation.[4][8] Its aromatic ring acts as a sink for electrophiles.5%
1,2-Ethanedithiol (EDT) HSCH₂CH₂SHA thiol-based scavenger that is highly effective for quenching tBu cations and preventing the acid-catalyzed oxidation of tryptophan.[4] Also helps in the removal of Trt groups from cysteine.2.5%
Thioanisole C₆H₅SCH₃A sulfur-containing scavenger used to suppress side reactions on tryptophan and methionine.[7]5%

Expert Insight: For peptides containing only iodinated tyrosine without other sensitive residues like Cys, Met, or Trp, a cocktail of TFA/Phenol/Water/TIS is a robust and highly effective starting point. If your peptide also contains Trp, Met, or Cys, a more complex mixture like Reagent K (TFA/Phenol/Water/Thioanisole/EDT) should be considered to protect all sensitive residues simultaneously.[7]

Pre-Cleavage Best Practices: Setting the Stage for Success

The preservation of the iodine moiety begins during synthesis, not just at cleavage.

Critical Prerequisite: Always use a protected version of iodinated tyrosine during Fmoc-based SPPS. The recommended building block is Fmoc-3-iodo-Tyr(tBu)-OH . The tert-butyl (tBu) group protects the phenolic hydroxyl function throughout the synthesis.[1] This protection is orthogonal to the Fmoc group (removed by base) and is cleaved simultaneously with other side-chain protecting groups by TFA, ensuring the hydroxyl group is shielded until the final step.[1]

Detailed Protocol: Cleavage and Deprotection

This protocol is optimized for preserving iodinated tyrosine residues on a 0.1 to 0.25 mmol synthesis scale.

Materials and Reagents
  • Peptide-resin (fully synthesized, N-terminal Fmoc group removed, and dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Phenol (crystalline)

  • Deionized Water

  • Dichloromethane (DCM)

  • Ice-cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Sintered glass funnel or reaction vessel with a frit

  • Centrifuge tubes (50 mL)

  • Nitrogen or Argon gas line

  • Fume hood

Workflow Overview

start Start: Dry Peptide-Resin wash 1. Wash Resin with DCM start->wash dry 2. Dry Resin Under N₂ wash->dry cocktail 3. Prepare Cleavage Cocktail (TFA/Phenol/H₂O/TIS) dry->cocktail cleave 4. Add Cocktail to Resin (Incubate 1.5 - 2 hrs) cocktail->cleave filter 5. Filter to Collect Filtrate (Peptide in Solution) cleave->filter precipitate 6. Precipitate Peptide in Cold Ether filter->precipitate pellet 7. Centrifuge to Pellet Peptide precipitate->pellet wash_ether 8. Wash Pellet with Cold Ether (2x) pellet->wash_ether dry_peptide 9. Dry Crude Peptide wash_ether->dry_peptide end End: Purify & Analyze dry_peptide->end

Diagram 2. Step-by-step workflow for peptide cleavage and isolation.

Step-by-Step Methodology

Safety First: TFA is a strong, corrosive acid. Always work inside a certified fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[6]

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from your peptide-resin.

    • Place the resin in a sintered glass funnel or your cleavage vessel.

    • Wash the resin thoroughly with DCM (3 x 10 mL) to remove any residual DMF, which can inhibit the cleavage reaction.[4][6]

    • Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 30 minutes.

  • Cleavage Cocktail Preparation (10 mL for ~0.25 mmol scale):

    • Recommended Cocktail: Reagent B composition.[8]

    • In a glass graduated cylinder inside the fume hood, combine the following:

      • TFA: 8.8 mL (88%)

      • Phenol: 0.5 g (melts to ~0.5 mL, 5%)

      • Water: 0.5 mL (5%)

      • TIS: 0.2 mL (2%)

    • Mix the solution thoroughly. Prepare this cocktail fresh immediately before use.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail to your dried peptide-resin. Use enough solution to swell the resin completely (approx. 10 mL for 0.25 mmol).[10]

    • Gently agitate or swirl the mixture at room temperature for 1.5 to 2 hours . Avoid excessively long cleavage times, as this can increase the risk of side reactions.[6][10]

  • Peptide Isolation:

    • Filter the TFA solution containing your cleaved peptide away from the resin beads into a clean 50 mL polypropylene tube.

    • Wash the resin once more with a small volume of fresh TFA (1-2 mL) and combine the filtrates.

  • Peptide Precipitation:

    • Prepare a separate 50 mL tube containing at least a 10-fold excess of ice-cold MTBE or diethyl ether (e.g., 40 mL).

    • Slowly add the TFA filtrate dropwise into the cold ether while gently vortexing. The crude peptide should precipitate as a white solid.

    • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the tube (e.g., 3500 rpm for 5 minutes) to pellet the peptide.

    • Carefully decant and discard the ether supernatant.

    • Wash the peptide pellet by adding another 30 mL of cold ether, vortexing briefly, and centrifuging again. Repeat this wash step one more time.

    • After the final wash, decant the ether and dry the white peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Post-Cleavage:

    • The dried white solid is your crude peptide. Dissolve it in an appropriate aqueous solvent (e.g., 10% acetic acid in water) for analysis by HPLC and mass spectrometry to confirm its identity, purity, and the integrity of the iodinated tyrosine.

Troubleshooting Guide

Observed ProblemPotential Cause(s)Recommended Solution(s)
Peak corresponding to deiodinated peptide in MS. 1. Insufficient scavenging of carbocations. 2. Cleavage reaction time was too long. 3. Hydroxyl group of iodotyrosine was not protected during synthesis.1. Increase the concentration of TIS and/or Phenol in the cocktail. 2. Reduce cleavage time to 1.5 hours and re-evaluate. 3. Re-synthesize using Fmoc-3-iodo-Tyr(tBu)-OH.[1]
Alkylation of other residues (e.g., Trp, Met). The scavenger cocktail was not optimized for the full peptide sequence.Use a more comprehensive cocktail like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) to protect a wider range of sensitive residues.[7]
Low or no peptide precipitate. 1. The peptide is highly hydrophobic or very short and remains soluble in ether. 2. Incomplete cleavage from the resin.1. Evaporate the ether/TFA mixture under nitrogen, dissolve the residue in aqueous acetic acid, and lyophilize. 2. Treat the resin with a fresh batch of cleavage cocktail for an additional hour.
Incomplete removal of protecting groups (e.g., Arg(Pbf)). The standard 2-hour cleavage is insufficient for particularly stubborn protecting groups.For peptides with multiple Arg(Pbf) residues, the cleavage time may need to be extended to 3 hours. Monitor a time course to find the optimal point where deprotection is complete without significant deiodination.[4]

References

  • Technical Support Center: Preventing Deiodination During Peptide Synthesis. Benchchem.
  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PMC - PubMed Central.
  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed.
  • Peptide Hand Synthesis Part 8: Cleaving. YouTube.
  • Cleavage Cocktail Selection. CDN.
  • Introduction to Cleavage Techniques. Thermo Fisher Scientific.
  • Cleavage Cocktails; Reagent B. Aapptec Peptides.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis.

Sources

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of Peptides Incorporating Fmoc-Tyr(3,5-I2)-OH

Abstract This application note provides a comprehensive guide to the development and implementation of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the stringent purity assessment of synthe...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the development and implementation of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the stringent purity assessment of synthetic peptides containing the modified amino acid N-α-Fmoc-L-3,5-diiodotyrosine (Fmoc-Tyr(3,5-I2)-OH). The incorporation of this bulky, hydrophobic, and iodinated amino acid presents unique challenges and considerations in analytical method development. We will detail the rationale behind column selection, mobile phase optimization, and gradient design to achieve optimal resolution of the main peptide from process-related impurities such as deletion sequences, truncated peptides, and products of incomplete deprotection. This guide is intended for researchers, scientists, and drug development professionals engaged in peptide synthesis and quality control.

Introduction: The Analytical Imperative for Modified Peptides

The chemical and stereochemical purity of synthetic peptides is a critical determinant of their biological activity, safety, and therapeutic efficacy. For peptides incorporating modified amino acids like Fmoc-Tyr(3,5-I2)-OH, which serves as a key building block in the synthesis of complex peptide structures and radiolabeled analogs, rigorous purity analysis is paramount.[1] Even minute impurities can lead to undesired side-products, complicating downstream applications and compromising research outcomes.[1]

The presence of the 3,5-diiodo modification on the tyrosine residue, coupled with the N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group, significantly alters the physicochemical properties of the peptide. Both moieties introduce substantial hydrophobicity, which is a primary driver for retention in reversed-phase chromatography.[2][3][4][5] Consequently, analytical methods must be meticulously developed to account for these properties and ensure accurate quantification of purity. This document outlines a systematic approach to developing a robust, stability-indicating RP-HPLC method for this specific class of peptides.

Foundational Principles: Causality in Method Design

The successful separation of a target peptide from its impurities by RP-HPLC is governed by the differential partitioning of the analytes between a non-polar stationary phase and a polar mobile phase.[6] The choices made during method development are directly linked to the molecular characteristics of the peptide containing Fmoc-Tyr(3,5-I2)-OH.

  • Impact of Fmoc-Tyr(3,5-I2)-OH on Retention: The di-iodinated tyrosine and the Fmoc group dramatically increase the peptide's hydrophobicity. This leads to a marked increase in retention time on a reversed-phase column compared to its non-iodinated or Fmoc-deprotected counterparts.[2][3][4][5] This property is advantageous as it can facilitate the separation of the full-length, protected peptide from many synthesis-related impurities.[5]

  • Column Chemistry Selection: For most peptides, including those with significant hydrophobic character, a C18 stationary phase is the standard and most effective choice.[5][7][8] The C18 alkyl chains provide a highly hydrophobic environment, promoting strong interaction with the Fmoc- and di-iodo-tyrosine moieties, which is essential for achieving high-resolution separations. For extremely hydrophobic peptides, a C8 or C4 column might be considered to reduce excessively long retention times.[5]

  • Mobile Phase Composition: The standard mobile phase for peptide analysis consists of an aqueous component (Solvent A) and an organic component (Solvent B), typically acetonitrile.[7][8][9] Acetonitrile is favored due to its low viscosity and UV transparency at low wavelengths.[8] An ion-pairing agent, most commonly trifluoroacetic acid (TFA) at a concentration of 0.1%, is crucial.[5][8][9] TFA serves to sharpen peaks by forming ion pairs with basic residues and protonating acidic residues, thereby reducing secondary interactions with the silica backbone of the stationary phase.[8] The Fmoc group is stable under these acidic conditions.[5]

Experimental Workflow and Protocols

A systematic approach to method development is critical for achieving a robust and reliable analytical method. The following workflow outlines the key stages from initial screening to method finalization.

Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation & Analysis prep Sample & Mobile Phase Preparation screen Initial Gradient Screening (Broad Gradient) prep->screen Inject Sample optimize Gradient Optimization (Shallow Gradient) screen->optimize Identify Retention Window temp Temperature Study (25-60 °C) optimize->temp Refine Resolution system_suit System Suitability Testing temp->system_suit Finalize Method purity Purity Calculation & Data Analysis system_suit->purity Analyze Samples

Caption: Workflow for HPLC Method Development.

Materials and Equipment
Item Specification
HPLC System High-pressure binary pump system (up to 600 bar), temperature-controlled autosampler, column thermostat, UV-Vis or Diode Array Detector.[7]
Analytical Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, wide pore [>300 Å]).
Solvent A 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
Solvent B 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
Sample Diluent 50:50 (v/v) Acetonitrile:Water or a composition similar to the initial mobile phase conditions.
Peptide Sample Peptide containing Fmoc-Tyr(3,5-I2)-OH, accurately weighed and dissolved in sample diluent to ~1 mg/mL.
Step-by-Step Protocol: Purity Assessment
  • System Preparation:

    • Purge both mobile phase lines to remove air bubbles.

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 30-60 minutes or until a stable baseline is achieved.[7]

  • Sample Preparation:

    • Prepare a stock solution of the peptide at approximately 1 mg/mL in the sample diluent.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates.

  • Initial Screening Run:

    • Inject 5-10 µL of the prepared sample.

    • Run a broad scouting gradient to determine the approximate elution time of the main peptide. This allows for the design of a more focused gradient.[7][9]

  • Gradient Optimization:

    • Based on the scouting run, design a shallower gradient around the elution time of the main peak to maximize the resolution of closely eluting impurities.[7]

    • The high hydrophobicity of the Fmoc- and di-iodo-tyrosine containing peptide will likely require a higher percentage of acetonitrile for elution.

  • Data Acquisition and Analysis:

    • Monitor the chromatogram at 214 nm for the peptide backbone and 280 nm for the aromatic tyrosine residue.[7]

    • Integrate all peaks and calculate the purity of the main peptide peak as a percentage of the total peak area.

Method Development and Optimization: A Deeper Dive

Gradient Design

The following table provides a starting point for gradient development. Due to the hydrophobic nature of the analyte, the gradient will likely need to reach a higher final concentration of Solvent B than for a typical unmodified peptide.

Time (min) % Solvent A (0.1% TFA in Water) % Solvent B (0.1% TFA in Acetonitrile) Gradient Profile
0.07030Initial
25.03070Linear
26.0595Wash
28.0595Hold
28.17030Re-equilibrate
35.07030Hold

Rationale:

  • Initial Conditions (30% B): A higher starting percentage of organic modifier is used to account for the significant hydrophobicity of the peptide, preventing overly strong retention at the head of the column.

  • Shallow Gradient (30-70% B over 25 min): A slow gradient slope is critical for resolving impurities that are structurally very similar to the main peptide.[7]

  • Wash Step (95% B): A high organic wash ensures that any strongly retained, highly hydrophobic impurities are eluted from the column before the next injection.

  • Re-equilibration: A sufficient re-equilibration time is essential for reproducible retention times between injections.

Temperature Optimization

Column temperature can influence selectivity and peak shape. It is recommended to evaluate a temperature range, for example, from 30°C to 50°C. Increasing the temperature generally decreases viscosity, leading to lower backpressure and sharper peaks. However, it can also alter the selectivity between the main peak and impurities.[7]

Caption: Optimization logic for the HPLC method.

System Suitability and Trustworthiness

To ensure the validity of the analytical results, a set of system suitability tests must be performed before sample analysis. This self-validating system confirms that the chromatographic system is performing adequately.

Parameter Acceptance Criterion Rationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures symmetrical peaks for accurate integration.
Theoretical Plates (N) > 2000Measures column efficiency and the sharpness of the peak.
Repeatability (RSD) ≤ 2.0% for peak area of 5 replicate injections.[7]Demonstrates the precision of the system and method.
Resolution (Rs) ≥ 2.0 between the main peak and the closest impurity.[7]Confirms that impurities are adequately separated from the main component.

Conclusion

The purity assessment of peptides containing Fmoc-Tyr(3,5-I2)-OH requires a tailored RP-HPLC method that accounts for the significant hydrophobicity imparted by these modifications. A systematic approach to method development, beginning with a C18 column and a standard TFA-modified water/acetonitrile mobile phase system, is highly effective. Careful optimization of the gradient slope and column temperature is critical to achieving the necessary resolution between the main peptide and process-related impurities. By implementing the protocols and system suitability criteria outlined in this note, researchers can establish a robust, reliable, and self-validating method to ensure the quality and purity of these complex and important molecules.

References

  • Capillary HPLC−ICPMS and Tyrosine Iodination for the Absolute Quantification of Peptides Using Generic Standards.
  • Iodination of Peptide Hormones and Purification of Iodinated Peptides by HPLC.
  • Iodination of Peptide Hormones and Purification of Iodin
  • A Comparative Guide to HPLC Purity Assessment of Fmoc-Tyr(tBu)
  • Iodination of peptide hormones and purification.
  • HPLC Analysis Methods for Peptide Characteriz
  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks.
  • HPLC Analysis and Purific
  • Technical Support Center: HPLC Purification of Fmoc-Tyr-OH Containing Peptides. Benchchem.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE.
  • Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs.

Sources

Technical Notes & Optimization

Troubleshooting

Common side reactions during coupling of Fmoc-Tyr(3,5-I2)-OH

Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-Tyr(3,5-I2)-OH. As a Senior Application Scientist, my...

Author: BenchChem Technical Support Team. Date: January 2026

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-Tyr(3,5-I2)-OH. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the unique challenges presented by this sterically demanding amino acid derivative. This guide is structured to help you anticipate, diagnose, and resolve common side reactions and inefficiencies, ensuring the integrity and success of your synthesis.

Introduction: The Challenge of Incorporating Diiodotyrosine

Fmoc-Tyr(3,5-I2)-OH is a critical building block for synthesizing peptides that mimic thyroid hormones, serve as probes in biochemical assays, or require specific structural constraints. However, the two bulky iodine atoms ortho to the phenolic hydroxyl group introduce significant steric hindrance and alter the electronic properties of the side chain. These factors are the primary cause of the most common issues encountered during its incorporation into a growing peptide chain, namely incomplete coupling and potential side reactions. This guide provides a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: Why is my coupling reaction with Fmoc-Tyr(3,5-I2)-OH consistently incomplete, as indicated by a positive Kaiser test?

A1: The primary reason for incomplete coupling is the severe steric hindrance imposed by the two large iodine atoms on the tyrosine ring. This bulkiness physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide-resin, slowing down the reaction rate significantly. Standard coupling conditions that are effective for less hindered amino acids often fail to drive this reaction to completion. Furthermore, as the peptide chain elongates, on-resin aggregation can exacerbate this issue by making the N-terminus even less accessible.[1][2]

Q2: What are the most effective coupling reagents for Fmoc-Tyr(3,5-I2)-OH?

A2: For sterically demanding couplings, high-reactivity uronium/aminium or phosphonium-based reagents are strongly recommended.[3][4]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is considered the gold standard for difficult couplings due to its high reactivity and rapid activation kinetics.[2][3]

  • HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is another excellent and often more cost-effective alternative to HATU, showing very good performance in hindered situations.

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a phosphonium-based reagent that is also highly effective for difficult couplings.

Carbodiimide-based methods, such as DIC/HOBt or DIC/Oxyma, are generally less potent and may not be sufficient to achieve complete coupling without extended reaction times or double coupling.[5][6]

Q3: Can the iodine atoms be lost during synthesis or cleavage?

A3: While the carbon-iodine bond on an aromatic ring is relatively stable, deiodination can occur under certain conditions. This is a minor degradation pathway but can be observed, particularly during the final cleavage from the resin if harsh conditions or certain scavengers are used.[7] Prolonged exposure to strong bases during synthesis could also potentially contribute to this side reaction, although it is less common. It is also prudent to protect the reagent from light, as some iodinated compounds exhibit light sensitivity.[8][9]

Q4: My peptide is showing signs of aggregation after the incorporation of Fmoc-Tyr(3,5-I2)-OH. What can I do?

A4: The bulky and somewhat hydrophobic nature of the diiodotyrosine residue can promote the formation of intermolecular hydrogen bonds within the peptide-resin matrix, leading to aggregation.[1] This can cause both coupling and Fmoc-deprotection steps to become sluggish. To mitigate this:

  • Switch Solvents: Change the primary synthesis solvent from N,N-Dimethylformamide (DMF) to N-Methyl-2-pyrrolidone (NMP), which has superior solvating properties for aggregated sequences.[2]

  • Use Additives: Incorporating a small amount of a chaotropic agent or a co-solvent like Dimethyl sulfoxide (DMSO) (e.g., 15-25% in NMP or DMF) can disrupt secondary structures.[1][2]

  • Elevate Temperature: Performing the coupling at a moderately elevated temperature (e.g., 50°C) can help break up aggregates. This is often done in conjunction with microwave-assisted synthesis for enhanced efficiency.[2][6]

Troubleshooting Guide: From Symptom to Solution

This section provides a systematic guide to diagnosing and resolving specific issues you may encounter.

SymptomPossible Cause(s)Recommended Solution(s)
Positive Kaiser Test (Blue Beads) After Coupling 1. Steric Hindrance: The primary cause is the bulkiness of the diiodotyrosine residue.[2] 2. On-Resin Aggregation: The peptide chains are clumping, blocking the N-terminal amine.[1] 3. Suboptimal Reagents: The chosen coupling reagent is not potent enough for this difficult residue.1. Optimize Coupling Chemistry: Switch to a high-efficiency reagent like HATU or HCTU. Use a non-nucleophilic base like collidine instead of DIPEA to minimize potential side reactions.[6] 2. Double Couple: Immediately after the first coupling, drain the resin and repeat the coupling step with a fresh solution of activated Fmoc-Tyr(3,5-I2)-OH.[2] 3. Change Solvents: Switch from DMF to NMP.[2] 4. Use Microwave Assistance: Employ microwave energy to increase reaction kinetics and disrupt aggregation.[2]
Mass Spectrometry Shows M-127 or M-254 Peaks Deiodination: Loss of one or both iodine atoms from the tyrosine side chain.1. Review Cleavage Cocktail: Ensure the scavengers used (e.g., TIS, EDT) are appropriate and not overly harsh. Minimize cleavage time. 2. Protect from Light: Store the Fmoc-Tyr(3,5-I2)-OH solid and solutions protected from light.[8] 3. Minimize Base Exposure: While standard piperidine treatment for Fmoc removal is usually safe, avoid unnecessarily extended deprotection times.
Sluggish Deprotection & Coupling in Subsequent Cycles Severe On-Resin Aggregation: The introduction of diiodotyrosine has initiated a difficult-to-solvate sequence.1. Incorporate Chaotropic Salts: Add salts like LiCl to the synthesis solvent to disrupt hydrogen bonding. 2. Use Specialized Resins: Switch to a low-loading resin or a resin designed to minimize aggregation, such as TentaGel® or ChemMatrix®.[2] 3. Introduce Backbone Modifications: For very difficult sequences, consider the use of pseudoprolines or Dmb-dipeptides in the preceding residues if the sequence allows.[1]
Difficulty Dissolving Fmoc-Tyr(3,5-I2)-OH Poor Solubility: The derivative has limited solubility in standard solvents like DMF at high concentrations.1. Switch to NMP: NMP is a better solvent for many Fmoc-amino acids.[2] 2. Use Co-solvents: Prepare the solution in a mixture, such as DMF with a small amount of DMSO. 3. Gentle Warming & Sonication: Use an ultrasonic bath and gentle warming to aid dissolution, but avoid high temperatures that could cause degradation.[2]

Visualizing the Challenges and Solutions

Key Side Reactions and Mitigation Strategy

cluster_0 Primary Challenge cluster_1 Common Side Reactions / Issues cluster_2 Recommended Solutions Coupling Fmoc-Tyr(3,5-I2)-OH Coupling Incomplete Incomplete Coupling (Steric Hindrance) Coupling->Incomplete causes Deiodination Deiodination (Loss of Iodine) Coupling->Deiodination can lead to Aggregation On-Resin Aggregation Coupling->Aggregation can induce Reagents Use High-Activity Reagents (HATU, HCTU) Incomplete->Reagents mitigated by Microwave Microwave-Assisted SPPS Incomplete->Microwave mitigated by Solvents Switch to NMP / Additives Aggregation->Solvents mitigated by Aggregation->Microwave mitigated by

Sources

Optimization

Optimizing Fmoc removal conditions to prevent side reactions with diiodotyrosine

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for solid-phase peptide synthesis (SPPS...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and optimized protocols for solid-phase peptide synthesis (SPPS) involving the unique amino acid, diiodotyrosine. Our focus is to equip you with the knowledge to anticipate and prevent potential side reactions, ensuring the integrity and purity of your final peptide product.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using diiodotyrosine in Fmoc-based peptide synthesis?

A1: The primary concern is the potential for side reactions involving the iodine substituents on the tyrosine ring, particularly deiodination. The repeated exposure to the basic conditions required for Nα-Fmoc group removal can potentially compromise the stability of the carbon-iodine (C-I) bonds, leading to the formation of monoiodotyrosine or tyrosine impurities in the final peptide.

Q2: Is deiodination a common problem during the Fmoc removal step with piperidine?

A2: While deiodination is a known issue during the final acidic cleavage step if improper scavengers are used, its occurrence during the basic Fmoc deprotection step is less documented but represents a significant chemical risk. The basicity of the piperidine solution (pKa ≈ 11.1) is sufficient to deprotonate the phenolic hydroxyl group of an unprotected diiodotyrosine (typical phenol pKa ≈ 10).[1][2][3] This formation of a phenoxide ion increases the electron density of the aromatic ring, which can potentially destabilize the C-I bonds and make them more susceptible to side reactions.

Q3: What is the most critical factor in preventing side reactions with diiodotyrosine during Fmoc-SPPS?

A3: The single most effective strategy is the proper protection of the tyrosine side chain. Utilizing a tert-butyl (tBu) protecting group for the phenolic hydroxyl group (i.e., using Fmoc-3,5-diiodo-Tyr(tBu)-OH) is paramount.[4] The tBu group is stable to the basic conditions of Fmoc deprotection but is cleanly removed during the final acid cleavage.[5] This prevents the formation of the reactive phenoxide ion, thereby stabilizing the iodinated aromatic ring throughout the synthesis cycles.

Q4: Can I use standard Fmoc deprotection conditions (20% piperidine in DMF) for a peptide containing Fmoc-3,5-diiodo-Tyr(tBu)-OH?

A4: Yes, in most cases, standard conditions can be used successfully, provided the hydroxyl group is tBu-protected. However, for particularly long peptides requiring numerous deprotection cycles or for sequences that are otherwise sensitive, optimizing these conditions by using milder reagents or shorter reaction times is a prudent, risk-mitigating strategy.

Q5: Should I add scavengers to the Fmoc deprotection solution to prevent deiodination?

A5: No, this is not recommended. Scavengers such as triisopropylsilane (TIPS) or 1,2-ethanedithiol (EDT) are designed to quench reactive electrophilic species (carbocations) generated under strong acidic conditions during the final cleavage step. Adding these nucleophilic reagents to a basic deprotection cocktail is not standard practice and could lead to undesired side reactions with the deprotection reagents or the peptide itself.

Troubleshooting Guide

Issue Observed Potential Cause Recommended Solution & Rationale
Mass spectrometry of the crude peptide shows unexpected peaks at -126 Da and -252 Da from the target mass. Deiodination. The mass difference corresponds to the loss of one (-125.9 Da) or two (-251.8 Da) iodine atoms from the diiodotyrosine residue.1. Verify Side-Chain Protection: Confirm that you used Fmoc-3,5-diiodo-Tyr(tBu)-OH. If the hydroxyl group was unprotected, deiodination under basic conditions is more likely. 2. Optimize Deprotection Conditions: If the residue was correctly protected, the prolonged or repeated exposure to piperidine may still be a factor. Reduce the piperidine concentration to 10% in DMF or decrease the deprotection time (e.g., 2 x 5 minutes instead of 2 x 10 minutes). Monitor Fmoc removal completeness via UV to ensure full deprotection. 3. Consider Milder Bases: For highly sensitive sequences, consider replacing 20% piperidine with 50% morpholine in DMF, which is less basic (pKa 8.3) and can be gentler on sensitive residues.[1]
Low yield of the final peptide containing diiodotyrosine. Incomplete Fmoc Deprotection or Coupling. Steric hindrance from the two large iodine atoms on the tyrosine ring can sometimes slow down both the deprotection of the diiodotyrosine residue itself and the coupling of the subsequent amino acid onto the newly deprotected amine.1. Extend Coupling Time: For the amino acid immediately following diiodotyrosine, double the coupling time or perform a "double coupling" step to ensure the reaction goes to completion. 2. Monitor Deprotection: Use a UV-Vis spectrophotometer to monitor the release of the dibenzofulvene-piperidine adduct. If the deprotection of the Fmoc group from diiodotyrosine appears sluggish, extend the deprotection time or use a stronger base cocktail like 2% DBU in DMF (note: DBU can increase other side reactions like aspartimide formation and should be used with caution).[6][7]
Yellow or colored resin during synthesis, particularly after diiodotyrosine incorporation. Side reactions of dibenzofulvene or degradation. The dibenzofulvene by-product of Fmoc deprotection can sometimes lead to colored adducts if not properly scavenged by piperidine.[8] While less common, instability of the iodinated ring could also contribute.1. Ensure Fresh Reagents: Use high-quality, amine-free DMF and fresh piperidine for the deprotection solution. 2. Thorough Washing: Ensure thorough washing of the resin with DMF after the deprotection step to completely remove the dibenzofulvene adduct and residual base before proceeding to the next coupling step.

Visualizing the Chemistry: Mechanisms and Workflows

Understanding the underlying chemical principles is key to effective troubleshooting. The following diagrams illustrate the potential side reaction to be avoided and the recommended workflow for prevention.

The Risk: Potential Mechanism of Base-Induced Deiodination

The diagram below illustrates the hypothetical mechanism by which an unprotected diiodotyrosine could undergo deiodination. The initial deprotonation of the phenolic hydroxyl by piperidine forms a phenoxide, which increases the electron density on the aromatic ring and may facilitate the loss of an iodine atom.

G Unprotected_DIT Unprotected Diiodotyrosine (on resin) Phenoxide Reactive Phenoxide Intermediate (Electron-rich ring) Unprotected_DIT->Phenoxide Deprotonation Piperidine Piperidine (Base) Deiodination Potential Deiodination (Loss of I+) Phenoxide->Deiodination Increased susceptibility Side_Product Monoiodotyrosine Side-Product Deiodination->Side_Product

Caption: Hypothetical pathway for deiodination of unprotected diiodotyrosine.

The Solution: Optimized Experimental Workflow

This workflow emphasizes the critical step of using a tBu-protected diiodotyrosine, which prevents the formation of the reactive phenoxide intermediate, thereby securing the integrity of the C-I bonds during the basic deprotection steps.

G Start Start with Fmoc-3,5-diiodo-Tyr(tBu)-OH Incorporate Incorporate into Peptide Sequence (Standard Coupling) Start->Incorporate Deprotection Fmoc Deprotection Step Incorporate->Deprotection Check Is the sequence particularly sensitive? Deprotection->Check Standard Use Standard Conditions: 20% Piperidine in DMF 2 x 10 min Check->Standard No Mild Use Milder Conditions: 10-20% Piperidine in DMF 2 x 5-7 min Check->Mild Yes Wash Thorough DMF Wash Standard->Wash Mild->Wash Couple Couple Next Amino Acid Wash->Couple Repeat Repeat Cycle Couple->Repeat Repeat->Deprotection Next Cycle Cleavage Final Cleavage & Global Deprotection (TFA + Scavengers) Repeat->Cleavage Final Cycle

Caption: Optimized workflow for SPPS with diiodotyrosine.

Optimized Protocol: Fmoc Deprotection for Diiodotyrosine-Containing Peptides

This protocol is designed to minimize the risk of side reactions while ensuring efficient synthesis. The core principle is the use of a side-chain protected diiodotyrosine and, where necessary, slightly milder deprotection conditions than the standard protocol.

Materials:

  • Fmoc-3,5-diiodo-Tyr(tBu)-OH

  • Peptide-resin

  • High-purity, amine-free N,N-Dimethylformamide (DMF)

  • Piperidine

  • Deprotection Solution (Standard): 20% (v/v) piperidine in DMF.

  • Deprotection Solution (Mild): 10-20% (v/v) piperidine in DMF.

Step-by-Step Methodology:

  • Resin Swelling: Ensure the peptide-resin is adequately swollen in DMF for at least 30-60 minutes prior to the deprotection step. Drain the DMF.

  • Select Deprotection Reagent:

    • For most standard syntheses, the Standard 20% Piperidine Solution is appropriate.

    • For long sequences or peptides deemed sensitive, start with the Mild 10-20% Piperidine Solution .

  • First Deprotection Treatment: Add the selected deprotection solution to the resin (approx. 10 mL per gram of resin). Agitate the mixture at room temperature for 5-7 minutes. Drain the solution.

  • Second Deprotection Treatment: Add a fresh aliquot of the same deprotection solution to the resin. Agitate for another 5-10 minutes. Drain the solution.

    • Rationale: A two-step treatment is standard practice to ensure the deprotection reaction goes to completion.[1] Shorter initial times can be effective while minimizing contact.

  • Thorough Washing: Wash the resin extensively with DMF (5-7 times). This step is critical to remove all traces of piperidine and the dibenzofulvene-piperidine adduct, which can interfere with the subsequent coupling reaction.

  • Monitoring (Optional but Recommended): Collect the filtrate from the deprotection steps. The completeness of the reaction can be monitored by measuring the UV absorbance of the dibenzofulvene adduct at ~301 nm. A consistent absorbance profile from cycle to cycle indicates efficient and reproducible deprotection.

  • Proceed to Coupling: The resin is now ready for the coupling of the next Fmoc-protected amino acid.

By implementing these strategies—most importantly, the use of side-chain protected diiodotyrosine—and carefully considering the deprotection conditions, you can confidently synthesize high-purity diiodotyrosine-containing peptides and minimize the risk of unwanted side reactions.

References

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • Hartrampf, N., et al. (n.d.). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Kappe, C. O. (2003). Thermal Cleavage of the Fmoc Protection Group. CHIMIA International Journal for Chemistry, 57(10), 633-636.
  • de la Torre, B. G., & Albericio, F. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(11), 1873.
  • Calderon, A., et al. (2019). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 21(16), 4356-4363.
  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 10-25). Academic Press.
  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Coy, D. H., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(11), 1873.
  • Kumar, A., et al. (2018). In situ Fmoc removal. Green Chemistry, 20(23), 5403-5408.
  • Request PDF. (n.d.). Improved acidolytic deprotection conditions for the Fmoc-based solid-phase synthesis of thioxo peptides. Retrieved from [Link]

  • Palladino, P., & Stetsenko, D. (2012). New TFA-free cleavage and final deprotection in fmoc solid-phase peptide synthesis: dilute HCl in fluoro alcohol. Organic Letters, 14(23), 6044-6047.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Coenen, H. H., et al. (2016).
  • Visser, T. J., et al. (1989). Phenolic and tyrosyl ring iodothyronine deiodination and thyroid hormone concentrations in the human central nervous system. The Journal of Clinical Endocrinology & Metabolism, 69(4), 833-839.
  • Martinez, A., et al. (2022). Piperidine-Iodine as Efficient Dual Catalyst for the One-Pot, Three-Component Synthesis of Coumarin-3-Carboxamides. Molecules, 27(15), 4725.
  • ResearchGate. (n.d.). Advances in the Direct Iodination of Aromatic Compounds. Retrieved from [Link]

  • Mulder, F. A., et al. (2003). Comprehensive Determination of Protein Tyrosine pKa Values for Photoactive Yellow Protein Using Indirect 13C NMR Spectroscopy. Biophysical Journal, 85(6), 3974-3981.
  • American Chemical Society. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Liu, Y., et al. (2022). Formation of iodinated aromatic DBPs at different molar ratios of chlorine and nitrogen in iodide-containing water. Science of The Total Environment, 806(Pt 2), 150385.
  • PubChem. (n.d.). Phenol. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of different phenolic compounds in water. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa value of phenolic compounds used in this study. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Scavenger Selection for TFA Cleavage of Diiodotyrosine-Containing Peptides

Welcome to the technical support guide for handling diiodotyrosine-containing peptides during solid-phase peptide synthesis (SPPS). The incorporation of halogenated amino acids like 3,5-diiodotyrosine (DiY) is a powerful...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling diiodotyrosine-containing peptides during solid-phase peptide synthesis (SPPS). The incorporation of halogenated amino acids like 3,5-diiodotyrosine (DiY) is a powerful strategy for creating peptides with unique properties, including enhanced binding affinity and utility as radiographic probes. However, these residues present a significant challenge during the final trifluoroacetic acid (TFA) cleavage and deprotection step. This guide provides an in-depth analysis of the underlying chemistry, troubleshooting strategies, and validated protocols to help you preserve the integrity of your iodinated peptide.

Section 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental challenges associated with cleaving diiodotyrosine-containing peptides.

Q1: Why is 3,5-diiodotyrosine so susceptible to degradation during TFA cleavage?

A1: The primary issue is deiodination , which is the loss of one or both iodine atoms from the tyrosine ring.[1] This occurs because the final cleavage step in Fmoc-based SPPS uses strong acid (TFA) to remove side-chain protecting groups (e.g., Boc, tBu, Trt).[2] This process generates highly reactive and stable carbocations. The diiodotyrosine residue, with its electron-rich phenolic ring, is highly susceptible to electrophilic attack by these carbocations. This attack can lead to the displacement and loss of the iodine atoms, resulting in a heterogeneous mixture of mono-iodinated and non-iodinated peptide impurities.[1]

Q2: What are the primary reactive species I need to neutralize?

A2: The main culprits are carbocations generated from acid-labile protecting groups and, in some cases, from the resin linker itself.[3][4] The most common source is the tert-butyl cation, formed during the deprotection of residues like Asp(OtBu), Glu(OtBu), Tyr(tBu), and Ser(tBu). Trityl (Trt) and Pbf cations from protecting groups on Cys, His, and Arg are also highly reactive.[2] These electrophiles will readily react with nucleophilic side chains like tryptophan, methionine, and, critically, diiodotyrosine.

Q3: What are the consequences of deiodination for my research?

A3: Deiodination compromises your final product's integrity and can have severe downstream consequences. The loss of iodine results in a product that is:

  • Structurally Heterogeneous: Your final sample will be a difficult-to-separate mixture of di-iodinated, mono-iodinated, and non-iodinated peptides.

  • Biologically Inactive: The iodine atoms are often essential for the peptide's intended biological function, such as receptor binding or enzymatic inhibition.[1] Their loss can abolish this activity.

  • Analytically Compromised: If the peptide is intended for use as a radiographic probe, the loss of the heavy iodine atom renders it useless for its purpose.

Section 2: Scavenger Selection and Strategy

Choosing the right "scavenger"—a nucleophilic agent added to the cleavage cocktail to trap reactive cations—is the single most critical factor in preventing deiodination.

Q4: What is the general role of a scavenger in a cleavage cocktail?

A4: A scavenger's job is to act as a "sacrificial" nucleophile.[3] It is present in the TFA cocktail at a high concentration to intercept and neutralize the reactive carbocations before they can cause deleterious side reactions, such as alkylating sensitive residues in your peptide sequence.[2][3]

Q5: Which specific scavengers are most effective for protecting diiodotyrosine?

A5: A multi-component scavenger strategy is required. No single scavenger is sufficient. The most effective approach combines a highly efficient carbocation scavenger with a scavenger that can protect the aromatic ring.

  • Triisopropylsilane (TIS): This is arguably the most important scavenger for this application. TIS is a hydride donor that very rapidly and irreversibly reduces carbocations to stable, inert alkanes.[5] It is exceptionally effective at quenching tert-butyl and trityl cations.[2] Its role is to be the first line of defense, drastically lowering the concentration of reactive electrophiles.

  • Phenol: Phenol serves a dual purpose. First, its aromatic ring is highly activated and acts as a competitive substrate for any carbocations that may not have been immediately quenched by TIS, thus protecting the diiodotyrosine ring.[2][6] Second, it can help suppress oxidation side reactions.

  • Water (H₂O): Water is a simple, effective, and readily available scavenger for tert-butyl cations.[7][8] It reacts with the cation to form tert-butanol.

A combination of TIS, Phenol, and Water provides robust, multi-layered protection against the key drivers of deiodination.

Q6: I have a peptide with Cysteine and Methionine in addition to Diiodotyrosine. Can I use a universal cocktail like Reagent K?

A6: Reagent K (TFA/Phenol/Water/Thioanisole/EDT) is a powerful and widely used cleavage cocktail designed to protect a broad range of sensitive residues.[6][9] While it can be effective, there are important considerations:

  • Efficacy: The primary scavengers in Reagent K for carbocations are phenol and the thiols. TIS is generally considered a more efficient and faster carbocation scavenger than ethanedithiol (EDT) or thioanisole.

  • Side Reactions: Thiol-based scavengers like EDT, while excellent for preventing Met oxidation and scavenging some cations, can sometimes lead to their own side reactions, particularly with prolonged cleavage times.

  • Recommendation: For sequences containing DiY, Met, and Cys, a modified cocktail is often superior. Starting with a base of TFA/TIS/H₂O and adding EDT is a highly effective strategy. This combines the superior carbocation scavenging of TIS with the protective effects of EDT for sulfur-containing residues.

Section 3: Troubleshooting Guide

Issue: My post-cleavage HPLC and Mass Spectrometry analysis shows significant peaks corresponding to mono-iodinated (+1 H, -1 I) and/or fully deiodinated (+2 H, -2 I) peptide. What went wrong?

Possible CauseRecommended Action & Explanation
Insufficient Scavenging The concentration or efficacy of your scavengers was too low to handle the quantity of carbocations generated. Solution: Increase the concentration of TIS and Phenol in your cocktail. A ratio of 5% TIS and 5% Phenol is a robust starting point. Ensure your scavengers are fresh; TIS, in particular, can degrade over time.
Prolonged Cleavage Time Exposing the peptide to the harsh acidic environment for too long increases the probability of side reactions, even with scavengers present. Solution: Minimize the cleavage time. For most peptides, 1.5 to 2 hours at room temperature is sufficient.[3] Perform a time-course study (e.g., 1h, 2h, 3h) on a small amount of resin to determine the optimal cleavage time for your specific sequence.
High Cleavage Temperature Elevated temperatures accelerate all reactions, including unwanted side reactions like deiodination. Solution: Always perform the cleavage at room temperature.[3] Do not heat the reaction unless absolutely necessary for a particularly difficult deprotection, and only after optimizing all other parameters.
Degraded Reagents Old or improperly stored TFA and scavengers can be less effective. Solution: Use high-quality, fresh TFA.[10] Ensure scavengers like TIS and EDT have been stored properly under an inert atmosphere and are not expired.
Section 4: Data, Diagrams, and Protocols
Data Presentation: Recommended Cleavage Cocktails

The choice of cocktail depends on the other sensitive residues present in your peptide.

Cocktail NameComposition (v/v/v/w)Target ApplicationKey Rationale
DiY-Protect A TFA / TIS / H₂O / Phenol (88:5:5:2)Primary choice for DiY peptides. Also suitable for sequences with Trp, but not Cys or Met.Combines the highly efficient carbocation scavenging of TIS with the aromatic protection of Phenol. A variation on the well-established Reagent B.[7][9]
DiY-Protect B TFA / TIS / H₂O / EDT (90:5:2.5:2.5)For DiY peptides containing Cys and/or Met. Leverages TIS for primary carbocation scavenging while incorporating EDT to prevent oxidation and alkylation of sulfur-containing residues.[6]
Diagrams: Reaction Mechanisms and Troubleshooting

Cleavage_Mechanism cluster_0 TFA-Mediated Deprotection cluster_1 Side Reaction: Deiodination cluster_2 Scavenger Intervention (Protection) Protecting_Group R-tBu Carbocation tBu+ (Reactive Electrophile) Protecting_Group->Carbocation  + H+ TFA TFA (H+) DiY Diiodotyrosine (Nucleophilic Ring) Carbocation->DiY Electrophilic Attack TIS TIS Carbocation->TIS Hydride Transfer Phenol Phenol Carbocation->Phenol Trapping Deiodinated_Peptide Deiodinated Byproduct DiY->Deiodinated_Peptide Iodine Loss Inert_Alkane Isobutane (Inert) TIS->Inert_Alkane Alkylated_Phenol Alkylated Phenol Phenol->Alkylated_Phenol

Caption: Mechanism of deiodination and scavenger protection.

Troubleshooting_Flowchart start Deiodination Detected in Crude Product (HPLC/MS) q1 Was the cleavage time > 2 hours? start->q1 a1_yes Reduce cleavage time to 1.5-2h. Perform time-course experiment. q1->a1_yes Yes q2 What was the scavenger cocktail? q1->q2 No end Re-cleave a small sample and re-analyze. a1_yes->end a2_noTIS Reformulate cocktail. Use DiY-Protect A or B with 5% TIS. q2->a2_noTIS Standard cocktail (e.g., TFA/H2O only) q3 Are reagents (TFA, TIS) fresh? q2->q3 Contained TIS a2_noTIS->end a3_no Use fresh, high-purity TFA. Use a new, unopened bottle of TIS. q3->a3_no No / Unsure q3->end Yes a3_no->end

Caption: Troubleshooting flowchart for deiodination events.

Experimental Protocol: Cleavage of Diiodotyrosine-Containing Peptides

This protocol is designed for a 0.1 mmol synthesis scale. Adjust volumes accordingly. CAUTION: This procedure must be performed in a certified chemical fume hood. TFA is highly corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

  • Resin Preparation:

    • Place the dried peptide-resin (approx. 150-200 mg for a 0.1 mmol scale) into a suitable reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL) and allow the resin to dry completely under a stream of nitrogen.

  • Cleavage Cocktail Preparation:

    • Prepare 10 mL of the appropriate cleavage cocktail immediately before use .[10] For example, to prepare DiY-Protect A :

      • Trifluoroacetic Acid (TFA): 8.8 mL

      • Triisopropylsilane (TIS): 0.5 mL

      • Deionized Water: 0.5 mL

      • Phenol (solid): 0.2 g (or use molten phenol)

    • Mix thoroughly until all components are dissolved.

  • Cleavage Reaction:

    • Add the freshly prepared cleavage cocktail (10 mL for 0.1 mmol scale) to the dried resin.

    • Stopper the vessel and gently agitate at room temperature for 1.5 to 2 hours .[3] A tabletop shaker or periodic manual swirling is sufficient.

  • Peptide Isolation:

    • Filter the resin using a fritted syringe or funnel, collecting the TFA filtrate into a clean 50 mL centrifuge tube.

    • Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Peptide Precipitation:

    • Place the centrifuge tube containing the TFA filtrate in an ice bath.

    • Add ~40 mL of cold diethyl ether to the filtrate to precipitate the crude peptide. A white solid should form.

  • Washing and Drying:

    • Centrifuge the mixture (e.g., 3000 x g for 5 minutes) to pellet the peptide.

    • Carefully decant and discard the ether supernatant.

    • Wash the peptide pellet two more times by resuspending in cold diethyl ether, centrifuging, and decanting. This removes residual scavengers and cleavage byproducts.

    • After the final wash, dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.

References
  • CDN Inc. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application Note: Peptide Cleavage and Protected Cleavage Procedures. Retrieved from [Link]

  • Pawlas, J., Svensson, T., & Rasmussen, J. H. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. PolyPeptide Group. Retrieved from [Link]

  • Fields, C. G., Fields, G. B., Noble, R. L., & Tam, J. P. (1989). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 33(4), 298-303.
  • Carter, J. (2020). Answer to "I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?". ResearchGate. Retrieved from [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]

  • Fields, G. B. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Stathopoulos, P., Papas, S., Pappas, C., & Mousis, V. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(3), 853-858.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.

Sources

Optimization

Identifying and characterizing byproducts in Fmoc-Tyr(3,5-I2)-OH synthesis

Welcome to the technical support guide for the synthesis and characterization of N-α-Fmoc-3,5-diiodo-L-tyrosine (Fmoc-Tyr(3,5-I2)-OH). This resource is designed for researchers, chemists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and characterization of N-α-Fmoc-3,5-diiodo-L-tyrosine (Fmoc-Tyr(3,5-I2)-OH). This resource is designed for researchers, chemists, and drug development professionals who utilize this critical building block in solid-phase peptide synthesis (SPPS). The introduction of two iodine atoms onto the tyrosine side chain offers unique properties for structural studies and the development of potent bioactive peptides. However, its synthesis is not without challenges, primarily concerning reaction control and the formation of closely related byproducts.

This guide provides a troubleshooting framework in a practical question-and-answer format, grounded in mechanistic principles and supported by detailed analytical protocols.

Frequently Asked Questions (FAQs)

Q1: My final product shows three major peaks in my reverse-phase HPLC chromatogram. What are they likely to be?

This is the most common observation during the synthesis of Fmoc-Tyr(3,5-I2)-OH. The three peaks, in order of elution from a standard C18 column, are typically:

  • Unreacted Starting Material: Fmoc-Tyr-OH

  • Mono-iodinated Byproduct: Fmoc-Tyr(3-I)-OH

  • Desired Product: Fmoc-Tyr(3,5-I2)-OH

The addition of bulky, hydrophobic iodine atoms significantly increases the retention time on a reverse-phase column. Confirmation requires mass spectrometry analysis.

Q2: What is the most definitive way to confirm the identity of my desired Fmoc-Tyr(3,5-I2)-OH product?

A combination of Liquid Chromatography-Mass Spectrometry (LC-MS) and ¹H NMR spectroscopy provides unequivocal identification.

  • LC-MS: The peak corresponding to your desired product should exhibit a mass-to-charge ratio (m/z) for the correct molecular ion. For Fmoc-Tyr(3,5-I2)-OH, this would be [M+H]⁺ ≈ 656.0 or [M-H]⁻ ≈ 654.0.[1]

  • ¹H NMR: The key diagnostic feature is the aromatic region of the tyrosine side chain. The two protons at positions 2 and 6 are chemically equivalent due to symmetrical di-substitution, appearing as a sharp singlet . In contrast, the starting material and mono-iodinated byproduct will show more complex splitting patterns (e.g., doublets).[2]

Q3: What is the primary cause for the formation of the mono-iodinated byproduct, and how can I minimize it?

The formation of Fmoc-Tyr(3-I)-OH is a result of incomplete reaction. The synthesis is a stepwise electrophilic aromatic substitution. The first iodination occurs on the electron-rich phenol ring, but the introduction of an electron-withdrawing iodine atom deactivates the ring slightly, making the second iodination step slower.[3]

To minimize this byproduct:

  • Stoichiometry: Ensure an adequate molar excess of your iodinating reagent (e.g., I₂, ICl, or IPy₂BF₄). A common mistake is using insufficient equivalents.

  • Reaction Time: Allow sufficient time for the second iodination to proceed to completion. Monitor the reaction by HPLC until the mono-iodinated intermediate is consumed.

  • Reagent Choice: Some iodinating systems are more reactive than others. For example, using an activator like silver sulfate (Ag₂SO₄) with iodine can drive the reaction more effectively.[4]

Q4: The color of my final product is gray or brown, not the expected white to off-white powder. Is this a cause for concern?

Yes, this can be an indicator of impurity or degradation. Iodinated compounds are known to be light-sensitive.[5][6] Exposure to light can cause the formation of trace amounts of free iodine (I₂), which imparts a brownish color. The presence of oxidative side products can also lead to discoloration. While minor color changes may not significantly impact purity, a dark color warrants further investigation by HPLC. Always store the starting material, reaction mixture, and final product protected from light.[7][8]

Troubleshooting Guide: From Symptoms to Solutions

This section provides a deeper dive into common experimental challenges, linking them to their chemical origins and offering validated corrective actions.

Scenario 1: Incomplete Iodination
  • Symptom: HPLC analysis shows a significant percentage of starting material (Fmoc-Tyr-OH) and/or the mono-iodinated byproduct (Fmoc-Tyr(3-I)-OH).

  • Root Cause Analysis: This is fundamentally a kinetics and stoichiometry issue. The electrophilic substitution reaction requires a sufficiently reactive iodine source (I⁺ electrophile) to overcome the activation energy for both additions to the aromatic ring. Insufficient reagent, low temperature, or short reaction times are the most frequent culprits.[4]

  • Corrective Actions:

    • Reagent Stoichiometry: Increase the equivalents of the iodinating agent. If using I₂ with a silver salt, ensure at least 2.2-2.5 equivalents of I₂ are used.

    • Temperature Control: While some protocols run at room temperature, gentle heating (e.g., 40-50°C) can sometimes increase the rate of the second iodination. However, this must be balanced against potential degradation.[4]

    • Reaction Monitoring: Do not rely on a fixed reaction time. Take aliquots every 1-2 hours and analyze by HPLC or TLC to track the disappearance of the mono-iodinated intermediate.

    • Solvent System: Ensure your Fmoc-Tyr-OH is fully dissolved. Poor solubility can limit the reaction rate. Methanol is a common solvent for this reaction.[4]

Data Summary for Key Compounds

For quick reference, the table below summarizes the key analytical data for the target compound and its most common precursors/byproducts.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Key ¹H NMR Signal (Aromatic Tyr Protons)
Fmoc-Tyr-OHC₂₄H₂₁NO₅403.43404.1~6.7 & 7.0 ppm (Two Doublets)
Fmoc-Tyr(3-I)-OHC₂₄H₂₀INO₅529.33530.0Complex Multiplet/Doublets
Fmoc-Tyr(3,5-I₂)-OH C₂₄H₁₉I₂NO₅ 655.22 656.0 ~7.5 ppm (Singlet) [1]

Visual Diagrams

Synthesis Pathway and Byproduct Formation

The following diagram illustrates the stepwise iodination process, highlighting the formation of the mono-iodinated intermediate.

Synthesis_Pathway SM Fmoc-Tyr-OH INT Fmoc-Tyr(3-I)-OH (Mono-iodinated Byproduct) SM->INT PROD Fmoc-Tyr(3,5-I2)-OH (Desired Product) INT->PROD k2 (slower) Reagent1 + I⁺ source (e.g., I₂/Ag₂SO₄) Step 1 Reagent2 + I⁺ source (e.g., I₂/Ag₂SO₄) Step 2

Caption: Reaction pathway for the synthesis of Fmoc-Tyr(3,5-I2)-OH.

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing issues based on analytical results.

Troubleshooting_Workflow Start Analyze Final Product by HPLC/LC-MS Decision1 Multiple Major Peaks? Start->Decision1 Impurity_ID Identify Peaks by MS: - Fmoc-Tyr-OH (MW 403) - Fmoc-Tyr(I)-OH (MW 529) - Fmoc-Tyr(I2)-OH (MW 655) Decision1->Impurity_ID Yes Decision2 Single Peak with Correct Mass? Decision1->Decision2 No Action1 Incomplete Reaction: - Increase Reagent Stoichiometry - Extend Reaction Time - Monitor Reaction Progress Impurity_ID->Action1 Check_Purity Purity >98%? Decision2->Check_Purity Yes Check_Degradation Discoloration or Many Minor Peaks? Decision2->Check_Degradation No Success Synthesis Successful Proceed to Use Check_Purity->Success Yes Purify Purify by Column Chromatography or Recrystallization Check_Purity->Purify No Check_Degradation->Decision1 No Action2 Product Degradation: - Protect from Light - Check Storage Conditions - Use Inert Atmosphere Check_Degradation->Action2 Yes

Caption: Troubleshooting flowchart for Fmoc-Tyr(3,5-I2)-OH synthesis.

Validated Analytical Protocols

Protocol 1: Reverse-Phase HPLC Analysis

This method is suitable for monitoring reaction progress and assessing final product purity.[9]

  • System: HPLC with UV detector

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 265 nm

  • Column Temperature: 30°C

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 95
    25.0 95
    25.1 30

    | 30.0 | 30 |

  • Sample Preparation: Dissolve a small amount of the dried product in a 1:1 mixture of Acetonitrile:Water to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: ¹H NMR Structural Verification
  • Instrument: 400 MHz NMR Spectrometer

  • Sample Preparation: Dissolve ~5-10 mg of purified, dry sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD).

  • Data Acquisition: Acquire a standard proton spectrum.

  • Key Regions to Analyze:

    • ~7.9-7.3 ppm: Aromatic protons of the Fmoc protecting group (should integrate to 8H).

    • ~7.5 ppm (sharp singlet): Diagnostic signal for the two equivalent aromatic protons (positions 2 and 6) of the 3,5-diiodotyrosine ring. The absence of doublet splitting in this region is a strong indicator of successful di-substitution.

    • ~4.3-4.1 ppm: Protons of the Fmoc CH and CH₂ groups.

    • ~3.2-2.8 ppm: Beta-protons (CH₂) of the tyrosine side chain.

By following these troubleshooting guides and analytical protocols, researchers can more effectively navigate the synthesis of Fmoc-Tyr(3,5-I2)-OH, leading to higher purity material and more reliable outcomes in peptide synthesis projects.

References

  • Radical Directed Dissociation for Facile Identification of Iodo-Tyrosine Residues using ESI-MS. PubMed Central. Available at: [Link]

  • Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. PubMed. Available at: [Link]

  • Iodinated Tyrosine Definition - Organic Chemistry Key Term. Fiveable. Available at: [Link]

  • New insights into the iodination mechanism of tyrosine and its dipeptides and comparison with chlorination and bromination reactions. RSC Publishing. Available at: [Link]

  • The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. PubMed Central. Available at: [Link]

  • Supporting Information for "A general method for the synthesis of caged proteins". ScienceOpen. Available at: [Link]

  • Analysis of fluorine and iodine derivatives of tyrosine. PubMed. Available at: [Link]

  • Fmoc-Tyr(3,5-I2)-OH CAS 103213-31-6. Ruifu Chemical. Available at: [Link]

  • Plot of the yield of iodinated tyrosine residues in lispro, insulin... ResearchGate. Available at: [Link]

  • Supplementary Information Effect of O-Glycosylation and Tyrosine Sulfation... Royal Society of Chemistry. Available at: [Link]

  • Synthesis of Fmoc/Boc‐3,5‐diiodo‐L‐ Tyr‐OH. ResearchGate. Available at: [Link]

  • A Direct Route for the Preparation of Fmoc/O t Bu Protected Iodotyrosine. ResearchGate. Available at: [Link]

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. PubMed Central. Available at: [Link]

  • Can anyone help with Fmoc-Tyr(trt)-OH? ResearchGate. Available at: [Link]

  • ¹H NMR spectra were recorded at 300 and 400 MHz. The Royal Society of Chemistry. Available at: [Link]

  • Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride... PubMed. Available at: [Link]

  • Comparison of In Vitro Multiple Physiological Activities of Cys–Tyr–Gly–Ser–Arg (CYGSR) Linear and Cyclic Peptides... MDPI. Available at: [Link]

  • Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. Available at: [Link]

  • Novabiochem® Enhanced specification Fmoc-amino acids. Merck. Available at: [Link]

  • BMRB entry bmse000051 - L-Tyrosine. Biological Magnetic Resonance Bank. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to NMR Spectroscopy for Structural Confirmation of Peptides with Fmoc-Tyr(3,5-I₂)-OH

Introduction: The Imperative of Precision in Modified Peptide Analysis In the landscape of drug development and chemical biology, synthetic peptides are foundational. Their therapeutic potential is often enhanced by inco...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Precision in Modified Peptide Analysis

In the landscape of drug development and chemical biology, synthetic peptides are foundational. Their therapeutic potential is often enhanced by incorporating non-canonical or modified amino acids, which can improve stability, binding affinity, and biological activity. One such critical building block is Fmoc-Tyr(3,5-I₂)-OH , a di-iodinated tyrosine derivative. The introduction of heavy iodine atoms can significantly alter the peptide's physicochemical properties, making absolute confirmation of its structure not just a quality control checkpoint, but a scientific necessity.

While standard analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are indispensable for assessing purity and confirming molecular weight, they fall short of providing a complete, atom-level structural picture. They cannot definitively confirm the site of modification, rule out isomeric impurities, or elucidate the three-dimensional conformation in solution. For this, Nuclear Magnetic Resonance (NMR) spectroscopy is the undisputed gold standard, offering unparalleled insight into the precise atomic arrangement and conformation of complex molecules.[1]

This guide provides an in-depth exploration of using NMR spectroscopy for the unambiguous structural confirmation of peptides incorporating Fmoc-Tyr(3,5-I₂)-OH. We will detail the causality behind experimental choices, present a robust protocol, and objectively compare NMR's capabilities against alternative analytical methods, empowering researchers to build a comprehensive and self-validating characterization workflow.

The Analytical Challenge: Signature Features of Fmoc-Tyr(3,5-I₂)-OH

Confirming the successful incorporation of Fmoc-Tyr(3,5-I₂)-OH requires a technique sensitive to the unique structural features of both the N-terminal protecting group and the modified amino acid side chain.

  • The Fmoc (9-fluorenylmethoxycarbonyl) Group: Used extensively in solid-phase peptide synthesis (SPPS), the Fmoc group is a base-labile protecting group for the N-terminal amine.[2] Its large, aromatic fluorenyl moiety produces a set of highly characteristic and crowded signals in the aromatic region of an ¹H NMR spectrum, which must be correctly assigned to confirm its presence and integrity post-synthesis.

  • The 3,5-Diiodo-Tyrosine Side Chain: The substitution of two hydrogen atoms with iodine on the tyrosine ring dramatically alters its electronic environment and symmetry.[3][4] This results in a simplified yet highly diagnostic signal for the remaining two aromatic protons (H-2 and H-6). Confirming this specific signal is direct proof of the di-iodination pattern.

NMR Spectroscopy: An Atomic-Level Blueprint

NMR spectroscopy provides a non-invasive window into the molecular structure in solution, delivering data on covalent bonding, stereochemistry, and spatial proximity of atoms.[5][6] For a peptide containing Fmoc-Tyr(3,5-I₂)-OH, a suite of NMR experiments is employed to build a complete structural picture.

Key NMR Experiments for Peptide Characterization
  • 1D ¹H NMR: This is the initial and most fundamental experiment. It provides a fingerprint of the molecule, confirming the presence of key proton environments. For our target peptide, we look for:

    • Amide Protons (δ 7-9 ppm): The dispersion of these signals gives a first indication of whether the peptide is flexible or adopts a stable, folded structure in solution.[7]

    • Aromatic Protons (δ 7-8 ppm): This region will contain signals from the Fmoc group and the Tyr(3,5-I₂) side chain. The key diagnostic signal for the di-iodinated tyrosine is a sharp singlet around δ 7.6 ppm (in DMSO-d₆), representing the two equivalent H-2 and H-6 protons.[3] The Fmoc group protons typically appear as a series of doublets and triplets between δ 7.3 and 7.9 ppm.[8][9]

    • Alpha-Protons (Cα-H, δ ~4-5 ppm): These signals correspond to the protons on the alpha-carbon of each amino acid.

    • Aliphatic Protons (δ 0.5-4 ppm): Signals from the side chains of other amino acid residues.

  • 2D Correlation Spectroscopy (COSY & TOCSY): These experiments reveal proton-proton coupling networks.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds, helping to trace connections within a single amino acid residue (e.g., from an amide NH to the Cα-H to the Cβ-H).

    • TOCSY (Total Correlation Spectroscopy): Extends these correlations through an entire coupled spin system. This is exceptionally powerful for identifying complete amino acid residues, such as leucine or valine, from a single starting proton.[10][11]

  • 2D Heteronuclear Spectroscopy (HSQC & HMBC): These experiments map correlations between protons and directly bonded (HSQC) or long-range (HMBC) carbons.

    • HSQC (Heteronuclear Single Quantum Coherence): Provides a direct correlation between each proton and the carbon it is attached to, simplifying assignments in crowded ¹H spectra.

    • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons separated by 2-3 bonds, crucial for linking amino acid residues together across the peptide bond.

  • Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): This is the key to unlocking the 3D structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (<5 Å), regardless of whether they are connected through bonds. This information is used to calculate inter-proton distances, which serve as constraints for determining the peptide's three-dimensional conformation.[7]

Experimental Workflow for NMR Analysis

The following protocol outlines a self-validating system for acquiring high-quality NMR data for a peptide containing Fmoc-Tyr(3,5-I₂)-OH.

Protocol 1: NMR Sample Preparation and Data Acquisition

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the purified, lyophilized peptide for ¹H and 2D NMR analysis.

    • Dissolve the peptide in 500 µL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it solubilizes most peptides and keeps amide protons from exchanging with the solvent, allowing for their observation.[8]

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • Spectrometer Setup:

    • Use a high-field NMR spectrometer (≥500 MHz) for optimal signal dispersion and sensitivity.

    • Tune and match the probe for ¹H and ¹³C frequencies.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity.

  • Data Acquisition:

    • ¹H Spectrum: Acquire a standard 1D ¹H spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.

    • 2D COSY: Acquire a gradient-selected COSY spectrum to identify scalar couplings.

    • 2D TOCSY: Acquire a TOCSY spectrum with a mixing time of ~80 ms to identify full amino acid spin systems.

    • 2D ¹H-¹³C HSQC: Acquire a sensitivity-enhanced HSQC spectrum to correlate protons with their directly attached carbons.

    • 2D ¹H-¹³C HMBC: Acquire an HMBC spectrum with a long-range coupling delay optimized for ~8 Hz to establish connectivity across peptide bonds.

    • 2D NOESY: Acquire a NOESY spectrum with a mixing time between 150-300 ms to observe through-space correlations for conformational analysis.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all acquired data using appropriate software (e.g., MestReNova, TopSpin).[8]

    • Reference the chemical shifts. For DMSO-d₆, the residual solvent peak is at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.[8]

The logical flow of this experimental process is crucial for systematic structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Structural Analysis Prep Dissolve Peptide in DMSO-d6 H1 1D ¹H Spectrum Prep->H1 Initial Fingerprint COSY_TOCSY 2D COSY / TOCSY H1->COSY_TOCSY Identify Spin Systems HSQC_HMBC 2D HSQC / HMBC H1->HSQC_HMBC Assign Heteronuclei Assign Resonance Assignment COSY_TOCSY->Assign HSQC_HMBC->Assign NOESY 2D NOESY Structure3D Calculate 3D Structure NOESY->Structure3D Assign->NOESY Obtain Distance Restraints Confirm Confirm Covalent Structure Assign->Confirm HMBC Connectivity Confirm->Structure3D

Caption: NMR workflow for peptide structural confirmation.

Comparison with Alternative Analytical Techniques

While NMR is comprehensive, a multi-faceted approach using orthogonal techniques is best practice for regulatory and research diligence.[12] High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the most common complementary methods.[13]

  • High-Performance Liquid Chromatography (HPLC): This is a powerful separation technique, most often used in its reverse-phase (RP-HPLC) mode for peptides.[14] It separates components of a mixture based on their hydrophobicity. Its primary role is to determine the purity of the peptide sample.[15][16] While it can indicate the presence of impurities, it provides no definitive structural information about the main compound or the impurities themselves.[17]

  • Mass Spectrometry (MS): This technique measures the mass-to-charge ratio (m/z) of ions. For peptides, its primary role is to confirm the molecular weight .[18] The successful incorporation of two iodine atoms in place of two hydrogens on the tyrosine residue results in a significant mass increase, which is easily detected by MS.[17][19] Advanced techniques like tandem MS (MS/MS) can fragment the peptide to confirm the amino acid sequence.[20] However, MS cannot distinguish between isomers (e.g., 3,5-diiodo- vs. 2,6-diiodo-tyrosine) and provides no information about the peptide's 3D conformation.[1]

The following table provides a direct comparison of these techniques for the specific task of characterizing a peptide containing Fmoc-Tyr(3,5-I₂)-OH.

FeatureNMR SpectroscopyMass Spectrometry (MS/MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Unambiguous covalent structure, 3D conformation, dynamicsMolecular weight, amino acid sequencePurity, quantity
Isomer Distinction Excellent (distinguishes positional isomers)Poor to nonePoor (may separate some diastereomers)
Sensitivity Low (mg scale)Very High (fmol to pmol scale)[19][21]High (pmol to nmol scale)
Sample Requirement High (3-5 mg)Very Low (µg)Low (µg)
Experiment Time Hours to daysMinutesMinutes
Key Strength Provides complete, high-resolution 3D structural data.[1]Confirms molecular identity and sequence with high sensitivity.[13]Gold standard for purity assessment and quantification.[15]
Key Limitation Low sensitivity, requires pure sampleProvides no conformational information.Provides minimal structural information.[17]

A Synergistic and Self-Validating Workflow

Decision_Workflow Start Crude Synthetic Peptide HPLC_Purify Preparative HPLC Start->HPLC_Purify Purity_Check Analytical HPLC (Purity > 95%?) HPLC_Purify->Purity_Check MS_Confirm LC-MS Analysis Purity_Check->MS_Confirm Yes Fail FAIL: Re-synthesize or Re-purify Purity_Check->Fail No MW_Check Correct Molecular Weight? MS_Confirm->MW_Check NMR_Analysis Comprehensive NMR Analysis (1D & 2D) MW_Check->NMR_Analysis Yes MW_Check->Fail No Structure_Check Structure Confirmed? NMR_Analysis->Structure_Check Final Structurally Confirmed Pure Peptide Structure_Check->Final Yes Structure_Check->Fail No

Caption: Integrated workflow for peptide characterization.

This workflow ensures that only material of confirmed purity (HPLC) and correct mass (MS) is subjected to the more time-intensive NMR analysis, which then provides the final, definitive structural proof.

Conclusion

For researchers and drug developers working with structurally complex peptides like those containing Fmoc-Tyr(3,5-I₂)-OH, a superficial level of analysis is insufficient. While HPLC and MS are essential gatekeepers for purity and molecular identity, NMR spectroscopy is the only technique that provides a complete and unambiguous confirmation of the covalent and three-dimensional structure. It can definitively verify the presence and integrity of the Fmoc group, confirm the correct installation of the di-iodinated tyrosine residue, and elucidate the peptide's conformation in solution. By integrating these powerful techniques into a logical, self-validating workflow, scientists can ensure the absolute structural integrity of their molecules, providing the solid foundation necessary for reliable biological assays and successful therapeutic development.

References

  • Mtoz Biolabs. (n.d.). Principle of Peptide Purity Analysis Using HPLC.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • Unknown. (2025, September 16). HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence.
  • Creative Proteomics. (n.d.). RP-HPLC Peptide Purity Analysis.
  • AltaBioscience. (n.d.). Peptide Purification and Product Analysis.
  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to the NMR Characterization of Fmoc-Protected Amino Acids. BenchChem.
  • Lottspeich, F. (2001).
  • National Center for Biotechnology Information. (n.d.). 3',5'-Diiodo-L-tyrosine. PubChem Compound Database. Retrieved from [Link]

  • McIntyre, C. (2023, May 9). Peptide Characterisation Methods and Impurity Detection. Oxford Global.
  • Syed, S. T., et al. (n.d.).
  • Unknown. (2023, August 7). Expanding the Analytical Toolbox: Developing New Peptide Map Methods to Fully Characterize the Proteolysis-resistant Single-domain Antibody New Modality. Preprints.org.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry.
  • Steelyard Analytics, Inc. (2020, April 1). 13C NMR analysis of peptides and amino acids.
  • Unknown. (n.d.). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. An unspecified source.
  • Lottspeich, F. (2001). Structural Characterization of Proteins and Peptides.
  • MedchemExpress.com. (n.d.). Certificate of Analysis: Fmoc-Tyr(3,5-I2)-OH.
  • Linda, C., et al. (2024, March 11). A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv.
  • ResearchGate. (n.d.). Analysis of peptide structure using NMR spectroscopy.
  • Diaz-Rodriguez, V., & Distefano, M. D. (n.d.).
  • Creative Proteomics. (n.d.). NMR-Based Peptide Structure Analysis.
  • Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]

  • ChemicalBook. (n.d.). 3-IODO-L-TYROSINE(70-78-0) 1H NMR spectrum.
  • ChemicalBook. (n.d.). Fmoc-Gly-OH(29022-11-5) 1H NMR spectrum.
  • Sadygov, R. G., Cociorva, D., & Yates, J. R. (2004). Mass spectrometry of peptides and proteins. PubMed.
  • Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000051 - L-Tyrosine. Retrieved from [Link]

  • Wysocki, V. H., Resing, K. A., Zhang, Q., & Cheng, G. (2005). Mass spectrometry of peptides and proteins. OSU Chemistry.
  • Unknown. (n.d.). Chemical shifts. An unspecified source.
  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds.
  • Salonen, L. M., et al. (2017, June 5).
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000158). Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Fmoc-Tyr(3-NO2)-OH.
  • BenchChem. (2025). Application Notes and Protocols: Incorporation of Fmoc-Tyr(Me)-OH into Bioactive Peptides. BenchChem.
  • ResearchGate. (2025, August 6). NMR of peptides.
  • Ke, Y., et al. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Fmoc-Tyr-OMe. PubChem Compound Database. Retrieved from [Link]

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Comparative

A Comparative Guide to the Stability of Iodinated vs. Non-Iodinated Tyrosine in Peptides

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics and diagnostics, the incorporation of modified amino acids is a cornerstone strategy for enhancing stability,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and diagnostics, the incorporation of modified amino acids is a cornerstone strategy for enhancing stability, modulating bioactivity, and enabling specific functionalities such as radiolabeling. The iodination of tyrosine residues is a common modification, particularly for radio-imaging applications. However, the introduction of a bulky, electronegative iodine atom can significantly impact the physicochemical properties of a peptide, leading to altered stability profiles under various stress conditions. This guide provides an in-depth, objective comparison of the stability of peptides containing iodinated tyrosine versus their non-iodinated counterparts, supported by experimental data and methodologies.

The Chemical Rationale: How Iodination Influences Peptide Stability

The substitution of a hydrogen atom with an iodine atom on the phenolic ring of tyrosine introduces several key changes that underpin the observed differences in stability. The large atomic radius of iodine can introduce steric hindrance, potentially shielding adjacent peptide bonds from enzymatic cleavage. Furthermore, the electron-withdrawing nature of iodine alters the electronic properties of the tyrosine ring, which can influence intramolecular and intermolecular interactions, including hydrogen and halogen bonding. These modifications can lead to conformational changes in the peptide, affecting its secondary structure and overall stability.[1][2]

Comparative Stability Analysis: A Multi-faceted Approach

A comprehensive understanding of peptide stability requires evaluation under a range of conditions that mimic physiological environments and manufacturing or storage stresses. Here, we compare the stability of iodinated and non-iodinated tyrosine-containing peptides across enzymatic, thermal, pH, oxidative, and photochemical challenges.

Enzymatic Stability: A Double-Edged Sword

The impact of tyrosine iodination on enzymatic stability is highly context-dependent and varies with the specific protease and peptide sequence.

Increased Resistance: In many cases, the steric bulk of the iodine atom can hinder the access of proteases to the peptide backbone, leading to enhanced stability. This is a commonly cited reason for incorporating modified amino acids in peptide drug design.

Enhanced Susceptibility: Conversely, some studies have shown that iodination can increase the rate of enzymatic cleavage. For instance, in a study investigating the hydrolysis of Matrix Metalloproteinase-9 (MMP-9) responsive peptides, it was found that peptides containing 3-iodotyrosine were hydrolyzed more rapidly and completely than their non-iodinated counterparts.[1][2][3] This was attributed to iodination-induced changes in peptide conformation, leading to a more ordered structure that is a better substrate for MMP-9.[1]

Experimental Data: MMP-9 Mediated Hydrolysis

Peptide SequenceModificationTime to 100% HydrolysisReference
P1Non-iodinated (Tyrosine)> 72 hours[1]
P1IIodinated (3-Iodotyrosine)~24 hours[1]

Experimental Protocol: Assessing Enzymatic Stability

A typical protocol to assess enzymatic stability involves incubating the peptide with the target enzyme in a physiologically relevant buffer. Aliquots are taken at various time points, and the reaction is quenched. The amount of remaining intact peptide is then quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).[4][5][6]

Workflow for Enzymatic Stability Assay

Peptide_Solution Peptide Solution (Iodinated & Non-iodinated) Enzyme_Addition Add Enzyme (e.g., MMP-9) Peptide_Solution->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Time_Points Take Aliquots at Time Points Incubation->Time_Points Quench Quench Reaction Time_Points->Quench Analysis Analyze by HPLC/MS Quench->Analysis Data Quantify Intact Peptide & Degradation Products Analysis->Data

Caption: Workflow for a typical in vitro enzymatic stability assay.

Thermal Stability: The Influence of Conformation

The thermal stability of a peptide is a critical parameter for formulation development and storage. Iodination can influence thermal stability by altering the peptide's secondary structure.

Circular Dichroism (CD) and Fourier-Transform Infrared Spectroscopy (FTIR) studies have shown that iodination can induce a more ordered structure in otherwise disordered peptides, with an increase in β-turn and β-sheet characteristics.[1] This increased intramolecular order, potentially through halogen bonding, could lead to a higher melting temperature (Tm) and thus greater thermal stability. However, direct comparative studies measuring the Tm of iodinated versus non-iodinated peptides are currently limited in the scientific literature.

Experimental Protocol: Determining Thermal Stability via Thermal Shift Assay

A thermal shift assay, or differential scanning fluorimetry, is a common method to determine the melting temperature of a protein or peptide.[7] The assay monitors the unfolding of the peptide as a function of temperature by measuring the fluorescence of a dye that binds to hydrophobic regions exposed during denaturation.

Thermal Shift Assay Workflow

Sample_Prep Prepare Peptide Solution with Fluorescent Dye Heating Gradual Temperature Increase in a Real-Time PCR Instrument Sample_Prep->Heating Fluorescence_Detection Monitor Fluorescence Intensity Heating->Fluorescence_Detection Melting_Curve Generate Melting Curve Fluorescence_Detection->Melting_Curve Tm_Determination Determine Melting Temperature (Tm) Melting_Curve->Tm_Determination

Caption: Workflow for determining peptide thermal stability using a thermal shift assay.

pH Stability and Deiodination

The stability of peptides across a range of pH values is crucial for their formulation and in vivo performance. For iodinated peptides, a key concern is the stability of the carbon-iodine (C-I) bond, as deiodination can lead to a loss of function, particularly for radio-iodinated imaging agents.

The C-I bond on an aromatic ring is generally stable under physiological pH. However, extremes of pH, particularly alkaline conditions, can promote deiodination. The rate of non-enzymatic peptide bond cleavage is also pH-dependent, with both acidic and basic conditions accelerating hydrolysis.[8] While systematic comparative studies on the pH stability of iodinated versus non-iodinated peptides are not abundant, it is critical to evaluate this parameter during pre-formulation studies.

Oxidative Stability: A Potential Vulnerability

Tyrosine residues are susceptible to oxidation by reactive oxygen species (ROS), which can be a significant degradation pathway for peptide therapeutics. The introduction of an iodine atom can alter the susceptibility of the tyrosine ring to oxidation. The electron-withdrawing nature of iodine may decrease the electron density of the phenolic ring, potentially making it less susceptible to certain oxidative reactions. However, the iodination process itself, which often involves oxidizing agents, can inadvertently lead to the oxidation of other sensitive residues like methionine.[9]

Further research is needed to provide a clear, quantitative comparison of the oxidative stability of iodinated versus non-iodinated tyrosine in a peptide context.

Photostability: A Critical Consideration for Iodinated Peptides

Iodinated aromatic compounds are known to be sensitive to light, particularly ultraviolet (UV) radiation. The C-I bond can undergo homolytic cleavage upon absorption of UV light, leading to the formation of a radical species and the release of an iodine radical.[10] This photodegradation pathway is a significant concern for the manufacturing, storage, and handling of iodinated peptides. In contrast, non-iodinated peptides containing tyrosine are also susceptible to photodegradation through different mechanisms, such as photosensitized oxidation, which can lead to dimerization and the incorporation of oxygen atoms.[11]

Experimental Protocol: Assessing Photostability

Photostability testing involves exposing the peptide solution to a controlled light source with specific wavelengths and intensity for a defined period. The degradation of the peptide is then quantified by HPLC or MS.[12]

Conclusion and Future Directions

The decision to incorporate iodinated tyrosine into a peptide requires a careful consideration of the potential impacts on stability. While iodination can offer benefits such as steric shielding from enzymatic degradation and the introduction of a radiolabel, it can also alter the peptide's conformation, potentially increasing its susceptibility to certain proteases and introducing a vulnerability to photodegradation.

The current body of research highlights the complex and often unpredictable effects of tyrosine iodination on peptide stability. There is a clear need for more systematic, head-to-head comparative studies that quantify the stability of iodinated and non-iodinated peptides under a wider range of stress conditions, including thermal, pH, oxidative, and photochemical stress. Such studies will provide invaluable data for the rational design of more stable and effective peptide-based drugs and diagnostic agents.

References

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  • De Vleeschouwer, M., et al. (2007). Analysis of iodinated peptides by LC-DAD/ESI ion trap mass spectrometry. Journal of Chromatography B, 850(1-2), 213-220. [Link][14]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link][4]

  • Kohler, A., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link][5]

  • Wynendaele, E., et al. (2016). Analysis of iodinated quorum sensing peptides by LC–UV/ESI ion trap mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 125, 279-285. [Link][15]

  • MacPherson, D. S., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering. [Link][1]

  • Stability Studies of Peptides and Proteins. (n.d.). Avomeen. [Link][16]

  • Wen, W., et al. (2014). Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes. Water Research, 55, 153-161. [Link][12]

  • MacPherson, D. S., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering, 8(2), 579-587. [Link][2]

  • Kölbel, K., et al. (2009). A novel heavy-atom label for side-specific peptide iodination: synthesis, membrane incorporation and X-ray reflectivity. Organic & Biomolecular Chemistry, 7(13), 2821-2827. [Link][17]

  • Yan, H., et al. (2009). Passive and Active Fragment Ion Mass Defect Labeling: Distinct Proteomics Potential of Iodine-Based Reagents. Analytical Chemistry, 81(13), 5285-5295. [Link][18]

  • MacPherson, D. S., et al. (2022). The Impact of Tyrosine Iodination on the Aggregation and Cleavage Kinetics of MMP-9-Responsive Peptide Sequences. ACS Biomaterials Science & Engineering. [Link][3]

  • Allard, S., et al. (2016). Photodecomposition of iodinated contrast media and subsequent formation of toxic iodinated moieties during final disinfection with chlorinated oxidants. Water Research, 102, 535-543. [Link][19]

  • Brown, L. M., et al. (2018). Discriminating changes in protein structure using tyrosine conjugation. Protein Science, 27(6), 1130-1141. [Link][20]

  • Li, Z., et al. (2020). A novel tyrosine hyperoxidation enables selective peptide cleavage. Chemical Science, 11(29), 7624-7629. [Link][8]

  • Žáková, L., et al. (2021). Late-stage labeling of diverse peptides and proteins with iodine-125. Journal of Labelled Compounds and Radiopharmaceuticals, 64(1), 1-17. [Link][9]

  • Floresta, G., et al. (2024). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 29(10), 2296. [Link][21]

  • Palivan, C. G., et al. (2011). Iodination on tyrosine residues during oxidation with sodium periodate in solid phase extraction of N-linked glycopeptides. Journal of the American Society for Mass Spectrometry, 22(10), 1777-1786. [Link][22]

  • Thomas, A. H., et al. (2016). Degradation of tyrosine and tryptophan residues of peptides by type I photosensitized oxidation. Journal of Photochemistry and Photobiology B: Biology, 164, 239-246. [Link][11]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Fmoc-Tyr(3,5-I2)-OH
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